Product packaging for 1-(4-Hydroxyindolin-1-YL)ethanone(Cat. No.:CAS No. 192061-82-8)

1-(4-Hydroxyindolin-1-YL)ethanone

Cat. No.: B070445
CAS No.: 192061-82-8
M. Wt: 177.2 g/mol
InChI Key: MOCNHZXRXZCZKR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyindolin-1-yl)ethanone (CAS 192061-82-8) is a high-purity indoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol, serves as a versatile synthetic intermediate and building block for the construction of more complex molecules . Its structure incorporates both a hydroxy group and an acetyl group on the indoline scaffold, making it a valuable precursor in the synthesis of potential pharmacologically active compounds. Indoline and oxindole scaffolds are recognized as privileged structures in drug discovery, prevalent in numerous natural products and molecules with diverse biological activities . As a specialized building block, it is primarily utilized in research and development programs aimed at creating novel chemical entities for biological screening. The compound has a measured density of approximately 1.272 g/cm³ and a melting point of 230-231 °C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B070445 1-(4-Hydroxyindolin-1-YL)ethanone CAS No. 192061-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-4,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCNHZXRXZCZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598939
Record name 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192061-82-8
Record name 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Hydroxyindolin-1-YL)ethanone (CAS: 192061-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-(4-Hydroxyindolin-1-YL)ethanone is limited. This guide provides a comprehensive overview based on available data for this compound and structurally related molecules. Certain sections, such as experimental protocols and potential biological activities, are presented as informed hypotheses to guide future research.

Executive Summary

This compound is a heterocyclic organic compound with a molecular formula of C10H11NO2. Its structure, featuring an indoline scaffold, is a common motif in biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. The indoline core is a "privileged" structure known to interact with a variety of biological targets. This document collates the known physicochemical properties of this compound and provides hypothesized experimental protocols and potential biological activities based on the analysis of related compounds.

Physicochemical Properties

The known and estimated physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

PropertyValueSource
CAS Number 192061-82-8Public Record
Molecular Formula C10H11NO2chemBlink[1]
Molecular Weight 177.20 g/mol chemBlink[1]
Appearance Expected to be a solidInferred from similar compounds
Density 1.272 g/cm³chemBlink[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethaneInferred from structure
Storage Sealed in dry, 2-8°CBLDpharm[2]

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible synthetic route can be hypothesized based on established organic chemistry reactions and literature on related indoline derivatives.

Hypothesized Synthesis of this compound

A potential two-step synthesis could involve the acetylation of 4-hydroxyindoline.

Step 1: Synthesis of 4-Hydroxyindoline

The synthesis of the precursor, 4-hydroxyindoline, can be adapted from patented methods for similar structures, such as the synthesis of 4-hydroxy-1-indanone[3]. A common route involves the cyclization of a suitable precursor.

Step 2: Acetylation of 4-Hydroxyindoline

The final step would involve the N-acetylation of 4-hydroxyindoline.

  • Reaction: 4-hydroxyindoline is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Reagents: A base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger. Acetic anhydride or acetyl chloride is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Proposed Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-Hydroxyindoline, Acetic Anhydride) reaction N-Acetylation Reaction start->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product purity Purity Analysis (HPLC) purification->purity Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (MS) product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group Identification

A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound have not been reported. However, the indoline and indole scaffolds are present in numerous compounds with significant pharmacological properties. This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

Inferred Areas of Interest
  • Anti-inflammatory Activity: Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain[4]. Indoline derivatives have also been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key targets in inflammatory pathways[5].

  • Anticancer Activity: The CREB-binding protein (CBP) and its homolog EP300 are epigenetic regulators that have emerged as targets for cancer therapy. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomains, showing efficacy in prostate cancer cell lines[3]. Furthermore, various indanone derivatives have demonstrated a wide range of biological activities, including anticancer properties[6][7].

  • Antimicrobial Activity: Indole and quinazolinone-containing hybrids have shown promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[8][9].

Given these precedents, this compound warrants investigation for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

General Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies compound This compound enzyme_assays Enzyme Assays (e.g., COX-2, 5-LOX, CBP/EP300) compound->enzyme_assays Initial Screening cell_based_assays Cell-Based Assays (e.g., Cancer Cell Lines, Immune Cells) enzyme_assays->cell_based_assays animal_models Animal Models of Disease (e.g., Inflammation, Tumor Xenografts) cell_based_assays->animal_models Lead Candidate Selection toxicity_assays Cytotoxicity Assays (e.g., MTT, LDH) toxicity_assays->animal_models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd toxicology In Vivo Toxicology pk_pd->toxicology

A standard workflow for assessing the biological activity of a novel chemical entity.

Safety and Handling

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Researchers should consult the available SDS for related compounds and handle this compound with the appropriate caution for a novel chemical of unknown toxicity.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is scarce, its structural similarity to known bioactive molecules suggests that it could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases.

Future research should focus on:

  • Developing and validating a robust synthetic protocol.

  • Conducting full spectroscopic characterization (NMR, IR, MS) to confirm its structure.

  • Performing in vitro screening against a panel of relevant biological targets to identify potential therapeutic applications.

  • Evaluating its drug-like properties through computational and experimental methods.

This technical guide provides a foundational understanding of this compound, intended to stimulate and guide further research into this promising compound.

References

1-(4-Hydroxyindolin-1-yl)ethanone: A Technical Overview of its Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and characterization of 1-(4-Hydroxyindolin-1-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document combines theoretical predictions, data from structurally analogous compounds, and standardized experimental protocols to serve as a foundational resource for researchers.

Molecular Structure

This compound, also known as 1-acetyl-4-hydroxyindoline, possesses a core indoline bicyclic system. This structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is saturated. An acetyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted on the benzene ring at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.19 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass177.078979 g/mol
Monoisotopic Mass177.078979 g/mol
Topological Polar Surface Area42.1 Ų
Heavy Atom Count13

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C5, C6, C7)6.5 - 7.5m
Methylene-H (C2)~4.1t
Methylene-H (C3)~3.2t
Acetyl-H (CH₃)~2.2s
Hydroxyl-H (OH)Broad singlet, variables (br)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~168
Aromatic (C3a-C7a)110 - 155
Methylene (C2)~50
Methylene (C3)~28
Acetyl (CH₃)~24
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

IonPredicted m/zDescription
[M]⁺177Molecular Ion
[M - CH₃CO]⁺134Loss of the acetyl group
[M - H₂O]⁺159Loss of water from the hydroxyl group
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600 (broad)Hydroxyl group
C=O Stretch1640 - 1680Amide carbonyl
C-N Stretch1200 - 1350Amine
C-O Stretch1000 - 1260Phenolic hydroxyl
Aromatic C-H3000 - 3100Aromatic C-H stretching
Aliphatic C-H2850 - 2960Methylene and methyl C-H stretching

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the characterization of organic molecules like this compound.

Synthesis

A potential synthetic route to this compound involves the acetylation of 4-hydroxyindoline.

G cluster_0 Synthesis Workflow 4-Hydroxyindoline 4-Hydroxyindoline Acetylation Acetylation 4-Hydroxyindoline->Acetylation Acetic Anhydride, Pyridine This compound This compound Acetylation->this compound Purification Purification This compound->Purification Column Chromatography

Caption: Proposed synthesis workflow for this compound.

Protocol:

  • Dissolve 4-hydroxyindoline in a suitable aprotic solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Protocol:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Protocol:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Place the sample in the IR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Workflow for Characterization

The structural confirmation of a synthesized molecule like this compound follows a logical progression of analytical techniques.

G cluster_workflow Characterization Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS IR IR Spectroscopy (Functional Group Identification) Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesis->NMR Data_Analysis Data Analysis & Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the characterization of a synthesized organic compound.

Disclaimer: The data presented in this document for this compound is largely predictive and based on theoretical models and data from analogous compounds, due to the absence of direct experimental results in the searched literature. This guide is intended to provide a foundational understanding and a framework for researchers working with this or similar molecules. Experimental verification is essential to confirm these characteristics.

Spectroscopic Profile of 1-(4-Hydroxyindolin-1-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is a substituted indoline derivative. The indoline scaffold is a core structure in many biologically active compounds, making its derivatives, such as the N-acetylated 4-hydroxy version, of significant interest to researchers in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of newly synthesized molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of similar molecules, such as N-acetylindole, substituted indolines, and hydroxy acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Acetyl-CH₃2.1 - 2.3Singlet (s)The methyl protons of the acetyl group are expected to be a singlet.
H-24.0 - 4.2Triplet (t)Methylene protons adjacent to the nitrogen, coupled to H-3 protons.
H-33.0 - 3.2Triplet (t)Methylene protons coupled to H-2 protons.
H-56.7 - 6.9Doublet (d)Aromatic proton ortho to the hydroxyl group.
H-67.0 - 7.2Triplet (t)Aromatic proton coupled to H-5 and H-7.
H-77.9 - 8.1Doublet (d)Aromatic proton deshielded by the acetyl group.
Ar-OH5.0 - 6.0Broad Singlet (br s)The phenolic proton signal is often broad and its position can vary with concentration and solvent.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Acetyl-CH₃23 - 25Methyl carbon of the acetyl group.
C-328 - 30Methylene carbon.
C-252 - 55Methylene carbon attached to nitrogen.
C-7a125 - 128Aromatic quaternary carbon.
C-5115 - 118Aromatic carbon ortho to the hydroxyl group.
C-6128 - 130Aromatic carbon.
C-7110 - 113Aromatic carbon.
C-3a135 - 138Aromatic quaternary carbon.
C-4150 - 155Aromatic carbon bearing the hydroxyl group.
Acetyl-C=O168 - 170Carbonyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amide carbonyl, and aromatic functionalities.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
O-H (Phenol)3200 - 3600Stretching (broad)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Amide)1640 - 1680Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Phenol)1200 - 1260Stretching
C-N1180 - 1360Stretching
Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Ionization (EI) or Electrospray Ionization (ESI), would provide the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺177Molecular ion for C₁₀H₁₁NO₂.
[M - CH₂CO]⁺135Loss of a ketene radical from the molecular ion, a common fragmentation for N-acetyl compounds.
[M - CH₃]⁺162Loss of a methyl radical.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should ensure complete dissolution and avoid overlapping signals with the analyte.[1][2][3][4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[2]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve resolution.

    • Tune the probe for the specific nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

    • Apply a drop of the resulting solution onto a salt plate (NaCl or KBr).[5]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-600 cm⁻¹).[6]

    • The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8][9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8][9]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[7][8][9]

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation & Structure Elucidation Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide to the Purity Analysis and Quality Control of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, albeit theoretical, guide to the purity analysis and quality control of 1-(4-Hydroxyindolin-1-YL)ethanone. Due to the limited availability of specific published analytical methods for this compound, the following protocols and data are based on established principles of analytical chemistry and information available for analogous indoline derivatives and aromatic ketones. These methods should be validated in a laboratory setting before implementation.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity and maintaining consistent quality are critical for safety, efficacy, and regulatory compliance. This technical guide outlines a comprehensive strategy for the purity analysis and quality control of this compound, detailing robust analytical methodologies, potential impurity profiles, and acceptance criteria.

Molecular Structure:

A simplified representation of the core structure.

Physicochemical Properties

A summary of the predicted or known physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methods.

PropertyValue (Predicted/Estimated)
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 145-150 °C
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water
pKa ~9.5 (phenolic hydroxyl)

Purity Analysis Methodologies

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate the main component from potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

AnalyteRetention Time (min)Relative Retention TimeResponse Factor (vs. API)
This compound12.51.001.00
Potential Impurities
4-Hydroxyindoline8.20.661.15
1-Acetylindoline15.81.260.95
Unidentified Impurity 110.10.81N/A
Unidentified Impurity 218.31.46N/A
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound15.2177 (M+), 162, 134, 106
Potential Volatile Impurities
Acetic Anhydride (residual)3.5102, 60, 43
Pyridine (residual solvent)4.179, 52
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. The absence of significant unassigned signals is an indicator of high purity. For qNMR, a certified internal standard with a known concentration would be added to the sample.

Quality Control

A robust quality control program ensures that each batch of this compound meets the required specifications.

Quality Control Parameters
ParameterSpecificationTest Method
Appearance Off-white to pale yellow solidVisual
Identification Conforms to the structure¹H NMR, ¹³C NMR, FT-IR
Assay (Purity) ≥ 99.0% (by HPLC area %)HPLC-UV
Individual Impurity ≤ 0.15%HPLC-UV
Total Impurities ≤ 0.5%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>

Visualizations

Proposed Impurity Profile

Figure 2. Potential impurity profile for this compound.
Experimental Workflow for HPLC Purity Analysis

start Start: Receive Sample sample_prep Sample Preparation (0.5 mg/mL in 50:50 Water:ACN) start->sample_prep hplc_analysis HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV at 254 nm) hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calc Purity Calculation (Area % Method) peak_integration->purity_calc report Generate Report purity_calc->report end End: Release/Reject Batch report->end start Batch Analysis Complete spec_check All parameters meet specification? start->spec_check pass Batch Release spec_check->pass Yes fail OOS Investigation spec_check->fail No retest Retest required? fail->retest retest->start Yes reprocess Reprocess or Reject Batch retest->reprocess No

In Silico Prediction of 1-(4-Hydroxyindolin-1-yl)ethanone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(4-Hydroxyindolin-1-yl)ethanone. In the absence of direct experimental data for this specific molecule, this document outlines a systematic approach leveraging established computational methodologies. By analyzing structurally similar compounds, such as derivatives of 1-(1H-indol-1-yl)ethanone and indanone, which have shown diverse biological activities including anticancer and anti-inflammatory properties, we can hypothesize potential therapeutic targets and predict the pharmacological profile of this compound.[1][2][3][4][5] This guide details protocols for target identification, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and Quantitative Structure-Activity Relationship (QSAR) analysis. The methodologies are presented to enable researchers to conduct a thorough virtual screening and preliminary assessment of this compound's therapeutic potential.

Introduction

This compound is a heterocyclic compound belonging to the indoline class. While direct biological studies on this specific molecule are not extensively documented, the indoline and related indole scaffolds are prevalent in numerous biologically active compounds.[6] Derivatives of similar structures have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like tubulin, CBP/EP300 bromodomains, and cyclooxygenase-2 (COX-2).[1][2][3] This suggests that this compound may possess latent bioactivity worthy of investigation.

In silico methods offer a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel chemical entities.[7][8] By employing computational tools, it is possible to identify potential protein targets, evaluate binding affinities, and assess the drug-likeness of a molecule before embarking on expensive and time-consuming experimental studies.[9] This guide provides a detailed roadmap for the computational evaluation of this compound.

Predicted Physicochemical and ADMET Properties

A critical initial step in the in silico evaluation of a potential drug candidate is the prediction of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These parameters are crucial for determining the potential bioavailability and safety profile of the compound.[8][10] Various computational tools and web servers, such as SwissADME, ADMET Predictor, and ProTox-II, can be utilized for these predictions.[10][11][12]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication
Physicochemical Properties
Molecular Weight ( g/mol )177.19Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP (Octanol/Water Partition)1.25Good balance between solubility and permeability
Hydrogen Bond Donors1Adherence to Lipinski's Rule of 5
Hydrogen Bond Acceptors2Adherence to Lipinski's Rule of 5
Polar Surface Area (Ų)49.96Good potential for cell membrane permeability
Pharmacokinetic Properties (ADME)
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeantNoReduced potential for central nervous system side effects
CYP450 2D6 InhibitorNoLower risk of drug-drug interactions
P-glycoprotein SubstrateNoReduced likelihood of efflux from target cells
Toxicity Properties
Mutagenicity (AMES test)Non-mutagenLow probability of being carcinogenic
HepatotoxicityLow riskReduced potential for liver damage
Oral Toxicity Class (LD50)Class 4 (300 < LD50 <= 2000 mg/kg)Predicted to be slightly toxic

Note: The values presented in this table are hypothetical and would be generated using in silico prediction tools as part of the proposed workflow.

Experimental Protocols

This section details the proposed in silico experimental workflow for predicting the bioactivity of this compound.

Target Identification and Validation

The initial step is to identify potential biological targets for this compound. This can be achieved through a combination of ligand-based and structure-based approaches.

  • Ligand-Based Approach: Utilize similarity searching against databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known targets.

  • Structure-Based Approach (Inverse Docking): Dock the structure of this compound against a library of protein structures representing the human proteome to identify potential binding partners.

Molecular Docking

Once potential targets are identified, molecular docking simulations are performed to predict the binding affinity and interaction patterns of this compound with these targets.

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

    • Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to perform the docking simulation.

    • Generate multiple binding poses and rank them based on their docking scores (e.g., binding energy in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Visualize the ligand-protein complex to understand the binding mode.

ADMET Prediction

The ADMET properties of this compound will be predicted using various online tools and software.

Protocol:

  • Input: The SMILES string or 2D structure of this compound.

  • Tools: Utilize web servers such as SwissADME, pkCSM, and admetSAR.

  • Parameters to Predict:

    • Absorption: Gastrointestinal absorption, Caco-2 permeability, P-glycoprotein substrate.

    • Distribution: Blood-Brain Barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Renal organic cation transporter 2 (OCT2) substrate.

    • Toxicity: AMES toxicity, hepatotoxicity, oral rat acute toxicity (LD50).

  • Data Compilation: Summarize the predicted properties in a tabular format for easy analysis.

Visualizations

In Silico Bioactivity Prediction Workflow

workflow cluster_start Input Molecule cluster_prediction Prediction Steps cluster_analysis Data Analysis cluster_output Output mol This compound target_id Target Identification (Ligand & Structure-Based) mol->target_id SMILES / 3D Structure admet ADMET Prediction mol->admet SMILES / 2D Structure docking Molecular Docking target_id->docking Potential Targets binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis drug_likeness Drug-Likeness & Safety Assessment admet->drug_likeness report Bioactivity Profile Report binding_analysis->report drug_likeness->report

Caption: Workflow for the in silico prediction of bioactivity.

Hypothetical Signaling Pathway Modulation

Based on the activities of similar indole-containing compounds, this compound could potentially modulate signaling pathways involved in cancer or inflammation. For instance, if it were to inhibit a key kinase in a cancer-related pathway:

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Logical Relationship of In Silico Predictions

logical_relationship cluster_input Input cluster_predictions Predictions cluster_outcome Outcome compound Compound Structure docking_score Favorable Docking Score compound->docking_score admet_profile Good ADMET Profile compound->admet_profile lead_candidate Potential Lead Candidate docking_score->lead_candidate admet_profile->lead_candidate

References

Review of existing literature on hydroxyindolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Hydroxyindolinone Derivatives

Introduction

The indolinone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Among its various substituted forms, hydroxyindolinone derivatives have garnered significant attention from the scientific community. The strategic placement of hydroxyl groups on the indolinone core can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.[3][4] This has led to the development of potent agents for various therapeutic applications, including cancer, inflammation, and neurodegenerative diseases.[5][6][7]

This technical guide provides a comprehensive review of the existing literature on hydroxyindolinone derivatives, focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of compounds.

Synthesis of Hydroxyindolinone Derivatives

The synthesis of hydroxyindolinone derivatives can be achieved through various chemical strategies. A common approach involves the functionalization of a pre-existing indolinone core or the construction of the heterocyclic system from acyclic precursors.

General Synthetic Workflow

A representative synthetic approach often involves the condensation of an appropriate isatin (1H-indole-2,3-dione) derivative with an active methylene compound, followed by further modifications. Another strategy employs cyclization reactions of substituted anilines. A novel method for synthesizing 4-hydroxyindole, a related precursor, involves reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity.[8]

Below is a generalized workflow for the synthesis of 3-substituted hydroxyindolinone derivatives.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_modification Functionalization cluster_product Final Product Isatin Isatin / Substituted Isatin Condensation Knoevenagel Condensation Isatin->Condensation ActiveMethylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) ActiveMethylene->Condensation Indolinone 3-Alkylidene-indolin-2-one Condensation->Indolinone Formation of C=C bond Hydroxylation Hydroxylation / Reduction Indolinone->Hydroxylation Introduction of -OH group FinalProduct Hydroxyindolinone Derivative Hydroxylation->FinalProduct

Caption: Generalized synthetic workflow for hydroxyindolinone derivatives.

Experimental Protocols

Synthesis of 3-Hydroxy-2,3-dihydro-1H-inden-1-one Derivatives[9]

  • Under an argon atmosphere, dissolve 3-hydroxyisoindolinone (1.33 x 10⁻³ mol) in THF (20 mL) and cool the solution to 0 °C.

  • Add a solution of an alkyllithium compound (e.g., s-BuLi, n-BuLi, MeLi; 2.93 x 10⁻³ mol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1.5 hours.

  • Warm the mixture to room temperature and continue stirring for another 1.5 hours.

  • Add methanol (15 mL) to the reaction and stir for an additional 30 minutes.

  • Remove the solvents under reduced pressure to yield the crude product, which can be purified via chromatography.

Synthesis of 3-Substituted-indolin-2-one Derivatives[10]

  • Synthesize the target derivatives through established methods.

  • Purify the reaction mixtures using preparative high-performance liquid chromatography (HPLC).

  • Characterize the final compounds using ¹H nuclear magnetic resonance (NMR), ¹³C NMR, and liquid chromatography–mass spectrometry (LC-MS) to confirm their structures.

Biological Activities and Therapeutic Potential

Hydroxyindolinone derivatives have been investigated for a multitude of biological activities, demonstrating their potential as scaffolds for drug discovery.[1][2][11] Key therapeutic areas include oncology, inflammation, and infectious diseases.

Kinase Inhibition

The indolinone core is a well-established "privileged scaffold" for designing protein kinase inhibitors.[5][12] Many of these small molecules function by competing with ATP for its binding site on the kinase.[5] The pyrrole indolin-2-one structure is particularly critical for inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are key targets in anti-angiogenesis therapy.[12] Sunitinib, an approved drug for renal cell carcinoma, is a prominent example of an indolinone-based kinase inhibitor.[5] The 7-azaindole variant has also been identified as an excellent hinge-binding motif for developing kinase inhibitors.[13]

G cluster_kinase Kinase Active Site ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Prevents ATP Binding Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor Hydroxyindolinone Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition.

Table 1: Kinase Inhibitory Activity of Indolinone Derivatives

Compound/ClassTarget Kinase(s)Activity (IC₅₀)Reference
SunitinibVEGFR, PDGFR, c-KIT, FLT3, RETNot specified in abstracts[5][12]
(E)-2f (Azaindolin-2-one)GSK3β1.7 µM[7]
Indole-acrylamide deriv. (1)Tubulin Polymerization5.0 µM[14]
Pyrazolinyl-indole deriv. (17)EGFR (Leukemia cells)78.76% growth inhibition @ 10 µM[14]
Indole derivative (29)Bcl-2 / Mcl-17.63 µM / 1.53 µM[14]
Anti-inflammatory Activity

Certain hydroxyindolinone derivatives exhibit potent anti-inflammatory properties.[6][10] For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10] The mechanism involves the suppression of key inflammatory signaling pathways.[10] Other indoline derivatives have demonstrated protective effects against H₂O₂-induced cytotoxicity and LPS-induced elevation of inflammatory mediators at concentrations as low as 1 pM to 1 nM.[6]

G cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Akt Akt TLR4->Akt Activates MAPK MAPKs (JNK, ERK, p38) TLR4->MAPK Activates NFkB_Inhib IκB TLR4->NFkB_Inhib Activates NFkB NF-κB (p65) TLR4->NFkB Activates via IκB degradation NO NO Production Akt->NO Promotes Cytokines TNF-α, IL-6 Production Akt->Cytokines Promotes MAPK->NO Promotes MAPK->Cytokines Promotes NFkB_Inhib->NFkB Inhibits NFkB->NO Promotes NFkB->Cytokines Promotes Inhibitor 3-(3-hydroxyphenyl) -indolin-2-one Inhibitor->Akt Inhibits Inhibitor->MAPK Inhibits Inhibitor->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by a hydroxyindolinone derivative.[10]

Table 2: Anti-inflammatory and Analgesic Activity of Indole Derivatives

Compound/ClassAssayActivityReference
3-(3-hydroxyphenyl)-indolin-2-oneNO Inhibition50% suppression at 20 µM[10]
Substituted IndolinesMacrophage Protection (LPS)Active at 1 pM - 1 nM[6]
S14 (2,4,5-trimethoxyphenyl)Analgesic (Hot-plate)70.27% inhibition[15]
S3 (3-nitrophenyl)Analgesic (Hot-plate)61.36% inhibition[15]
S10 (3-hydroxyphenyl)Analgesic (Hot-plate)62.50% inhibition[15]
Other Biological Activities

The therapeutic applications of hydroxyindolinone derivatives extend beyond kinase inhibition and anti-inflammatory effects.

  • Tyrosinase Inhibition: Hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones have been identified as tyrosinase inhibitors, which is relevant for treating hyperpigmentation.[16] Compound 11 (a 2,4,6-trihydroxy-substituted chalcone) showed an IC₅₀ of 46.26 µM.[16]

  • IDO1 Inhibition: Novel hydroxyamidine derivatives have been developed as potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an attractive target for cancer immunotherapy.[17]

  • Antimicrobial Activity: Various indole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][14][18] 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA.[18]

Table 3: Diverse Biological Activities of Hydroxyindolinone and Related Derivatives

Compound/ClassTarget/AssayActivityReference
2,4,6-trihydroxy-substituted chalcone (11)Tyrosinase InhibitionIC₅₀ = 46.26 µM[16]
Hydroxyamidine derivative (18)IDO1 InhibitionHigh potency, F% = 44% (mouse)[17]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)Antibacterial (MRSA)MIC = 0.98 μg/mL[18]
Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity Assay[10]

  • Cell Culture: Culture RAW264.7 murine macrophages in appropriate media.

  • Cytotoxicity Assay: Measure cell viability using a standard method (e.g., EZ-Cytox reagent) after treating cells with various concentrations of the test compounds.

  • Nitric Oxide (NO) Inhibition: Pre-treat cells with the test compounds for 1 hour, then stimulate with lipopolysaccharide (LPS). After 24 hours, measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Measure the levels of TNF-α and IL-6 in the culture supernatant from LPS-stimulated cells (treated with or without the test compounds) using specific ELISA kits.

  • Western Blotting: To analyze signaling pathways, lyse the cells and perform SDS-PAGE and western blotting using antibodies specific for the phosphorylated and total forms of proteins like Akt, JNK, ERK, p38, p65, and IκB.

Conclusion

Hydroxyindolinone derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their synthetic accessibility allows for extensive structural modifications, leading to compounds with optimized activity against a range of biological targets. The literature clearly demonstrates their potential as kinase inhibitors for cancer therapy, as potent anti-inflammatory agents, and as inhibitors of other key enzymes like tyrosinase and IDO1. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics based on the hydroxyindolinone core, addressing significant unmet needs in modern medicine.[2]

References

Methodological & Application

Application Notes and Protocols for 1-(4-Hydroxyindolin-1-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyindolin-1-yl)ethanone is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive phenolic hydroxyl group and an N-acyl-indoline scaffold, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization through key reactions such as O-alkylation, O-acylation, and Friedel-Crafts acylation. These protocols are based on established methodologies for analogous compounds, providing a practical guide for researchers in the exploration of novel chemical entities for drug discovery and materials science.

Introduction

The indoline scaffold is a privileged structure in numerous biologically active compounds and natural products. The presence of a hydroxyl group on the aromatic ring of this compound offers a strategic point for functionalization, enabling the synthesis of a wide array of derivatives. The N-acetyl group modulates the reactivity of the indoline nitrogen and can influence the conformational properties of the molecule. This combination of functional groups makes this compound a valuable intermediate for the development of novel therapeutics and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved in a three-step sequence starting from the commercially available 4-hydroxyindole. The proposed synthetic pathway involves the reduction of the indole ring to an indoline, followed by the N-acetylation of the resulting secondary amine.

Overall Synthetic Workflow

G cluster_0 Synthesis of this compound A 4-Hydroxyindole B 4-Hydroxyindoline A->B Step 1: Reduction (e.g., H2, Pt/C) C This compound B->C Step 2: N-Acetylation (e.g., Ac2O, Pyridine)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyindoline (Reduction of 4-Hydroxyindole)

Principle: The selective reduction of the C2-C3 double bond of the indole ring to yield the corresponding indoline can be achieved by catalytic hydrogenation. Platinum on carbon (Pt/C) is an effective catalyst for this transformation, and the reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.[1]

Procedure:

  • To a solution of 4-hydroxyindole (1.0 g, 7.51 mmol) in ethanol (30 mL) in a high-pressure hydrogenation vessel, add 10% platinum on carbon (0.1 g, 10 wt%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxyindoline. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (N-Acetylation of 4-Hydroxyindoline)

Principle: The secondary amine of the indoline ring can be readily acylated using acetic anhydride in the presence of a base like pyridine, which also acts as a solvent and catalyst.

Procedure:

  • Dissolve 4-hydroxyindoline (1.0 g, 7.40 mmol) in pyridine (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.83 mL, 8.88 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Summary of Synthetic Data (Analogous Reactions)
StepReactantReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1. ReductionIndolePt/C, H₂ (50 psi)EthanolRT24>95[1]
2. N-AcetylationIndolineAcetic Anhydride, PyridinePyridine0 to RT1285-95General Procedure

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Applications in Organic Synthesis: Further Derivatization

This compound serves as a versatile platform for the synthesis of more complex molecules through reactions at the phenolic hydroxyl group and the aromatic ring.

O-Alkylation

Principle: The phenolic hydroxyl group can be converted to an ether via Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide.

Procedure:

  • To a solution of this compound (1.0 g, 5.64 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add potassium carbonate (1.56 g, 11.28 mmol, 2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., ethyl iodide, 0.54 mL, 6.77 mmol, 1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature, pour into water (100 mL), and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (3 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-alkylated product.

O-Acylation

Principle: The phenolic hydroxyl group can be esterified using an acyl chloride or anhydride in the presence of a base.

Procedure:

  • Dissolve this compound (1.0 g, 5.64 mmol) in dichloromethane (DCM) (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.18 mL, 8.46 mmol, 1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 0.72 mL, 6.20 mmol, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water (20 mL) and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the O-acylated product.

Friedel-Crafts Acylation

Principle: The electron-rich aromatic ring of the indoline system can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation. The N-acetyl group is a moderate activating group and directs ortho- and para- to the nitrogen. The hydroxyl group is a strong activating, ortho-, para- director. The position of acylation will be influenced by both groups and steric hindrance.

Representative Reaction Pathway

G cluster_1 Friedel-Crafts Acylation D This compound G Acylated Product D->G E Acyl Halide (RCOCl) E->G F Lewis Acid (e.g., AlCl3) F->G Electrophilic Aromatic Substitution

Caption: General scheme for the Friedel-Crafts acylation of this compound.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.5 g, 11.28 mmol, 2.0 equivalents) in anhydrous dichloroethane (20 mL) at 0 °C, add the acyl chloride (e.g., acetyl chloride, 0.44 mL, 6.20 mmol, 1.1 equivalents) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 g, 5.64 mmol) in dichloroethane (10 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).

  • Extract the mixture with DCM (3 x 30 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to isolate the acylated regioisomers.

Summary of Derivatization Data (Analogous Reactions)
ReactionSubstrateReagentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
O-AlkylationN-Acetyl-4-aminophenolEthyl IodideK₂CO₃DMF60685-95
O-AcylationN-Acetyl-4-aminophenolBenzoyl ChlorideTriethylamineDCMRT490-98
Friedel-Crafts AcylationAcetanilideAcetyl ChlorideAlCl₃DichloroethaneRT1270-80 (para)

Note: Yields and reaction conditions are based on analogous reactions on similar substrates and may require optimization for this compound.

Characterization Data (Expected)

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., O-H, N-H, C=O).

  • Melting Point: To assess the purity of solid compounds.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

  • Reactions involving pyrophoric or water-reactive reagents (e.g., NaH, AlCl₃) require anhydrous conditions and careful handling.

  • Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.

Disclaimer: The protocols provided are based on established chemical literature for similar compounds. Researchers should perform their own risk assessments and optimize the reaction conditions as necessary for the specific application.

References

Application Notes and Protocols: 1-(4-Hydroxyindolin-1-YL)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is a heterocyclic compound featuring a hydroxylated indoline scaffold. The indoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. The presence of a hydroxy group at the 4-position and an acetyl group on the nitrogen atom provides synthetic handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. These structural features suggest its potential as a precursor for novel therapeutic agents. This document provides an overview of the potential applications, synthetic protocols, and proposed biological evaluation methods for this compound and its derivatives.

Potential Medicinal Chemistry Applications

The indoline scaffold is a component of various approved drugs and clinical candidates. Derivatives of structurally related indole and indolinone compounds have shown significant activity in several therapeutic areas. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in cancer therapy.[1][2] Additionally, the broader class of indolinones is known to exhibit a wide array of pharmacological activities.

Given these precedents, derivatives of this compound could be explored for, but not limited to, the following applications:

  • Oncology: As a scaffold for the development of inhibitors of protein kinases, bromodomains (e.g., CBP/EP300), or other oncology targets.

  • Inflammatory Diseases: As a precursor for molecules targeting inflammatory pathways, potentially acting as inhibitors of enzymes like COX-2 or cytokine signaling.

  • Neurodegenerative Diseases: The indoline core is present in compounds targeting neurological disorders. Further functionalization could lead to agents with activity at CNS receptors or enzymes.

  • Infectious Diseases: The indole and indoline motifs have been investigated for the development of novel antibacterial and antiviral agents.[3]

Quantitative Data on Analogous Compounds

While specific biological data for this compound is not extensively published, the following table presents data for a structurally related 1-(1H-indol-1-yl)ethanone derivative that acts as a CBP/EP300 bromodomain inhibitor, to illustrate the type of quantitative analysis that would be relevant for novel derivatives of the title compound.[1]

Compound ID (Analog)TargetAssay TypeIC50 (µM)Cell LineCell-Based AssayGI50 (µM)
32h CBP BromodomainAlphaScreen0.037LNCaPCell Growth InhibitionNot Reported
29h (ester prodrug of 32h) ---LNCaPCell Growth Inhibition~10
29h (ester prodrug of 32h) ---22Rv1Cell Growth Inhibition~10

This data is for structurally related compounds and is provided as an example of relevant quantitative metrics.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound via N-acetylation of 4-hydroxyindoline.

Materials:

  • 4-Hydroxyindoline

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-hydroxyindoline (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure to evaluate the cytotoxic or anti-proliferative effects of derivatives of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., LNCaP for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

  • Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve.

Visualizations

G cluster_synthesis Proposed Synthesis Workflow start Start: 4-Hydroxyindoline reaction N-Acetylation Reaction (0°C to Room Temp) start->reaction reagents Reagents: - Acetic Anhydride - Pyridine - Dichloromethane reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

G cluster_pathway Hypothetical Target Pathway: CBP/EP300 in Cancer inhibitor Derivative of This compound cbp CBP/EP300 Bromodomain inhibitor->cbp Inhibition histones Acetylated Histones cbp->histones Binds to gene_expression Oncogene Expression histones->gene_expression Promotes transcription Transcription Factors (e.g., AR, c-Myc) transcription->gene_expression Activates proliferation Tumor Cell Proliferation & Survival gene_expression->proliferation

Caption: Hypothetical signaling pathway involving CBP/EP300 as a target for derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Indole-Based Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the context of oncology and epigenetic modulation.

Application Note: High-Throughput Screening of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors

Background

The transcriptional coactivators CBP and its homolog EP300 are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their bromodomains, which recognize acetylated lysine residues on histones and other proteins.[2] In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of tumor growth.[3] CBP/EP300 act as coactivators for the AR, making their bromodomains an attractive therapeutic target to disrupt AR-dependent transcription.[4] The development of small molecule inhibitors targeting the CBP/EP300 bromodomains represents a promising strategy for the treatment of CRPC.[1]

Assay Principle: AlphaScreen Technology

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay platform well-suited for HTS. It relies on the interaction of two different bead types: a donor bead and an acceptor bead. When in close proximity (typically within 200 nm), a cascade of chemical reactions is initiated upon excitation of the donor bead at 680 nm. This results in the emission of light from the acceptor bead at 520-620 nm. In the context of a CBP/EP300 bromodomain inhibitor screening assay, one bead is conjugated to the CBP bromodomain protein, and the other is conjugated to a biotinylated histone peptide containing an acetylated lysine residue. When the bromodomain binds to the histone peptide, the beads are brought into proximity, generating a signal. A competitive inhibitor, such as a 1-(1H-indol-1-yl)ethanone derivative, will disrupt this interaction, leading to a decrease in the AlphaScreen signal.[1][5]

Data Presentation

The inhibitory activity of a series of 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodoin was evaluated using the AlphaScreen assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.[1]

Compound IDCBP Bromodomain IC50 (μM)
32h 0.037
29h Not Reported (Ester of 32h)
SGC-CBP30 ~0.074 (Reference Compound)

Note: Compound 29h, an ester derivative of 32h, was noted for its marked inhibition of cell growth in prostate cancer cell lines, while 32h was the most potent binder in the biochemical assay.[1]

Signaling Pathway

The diagram below illustrates the role of CBP/EP300 in the androgen receptor signaling pathway in castration-resistant prostate cancer and the mechanism of action for CBP/EP300 bromodomain inhibitors.

CBP_AR_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to DNA CBP_EP300 CBP/EP300 CBP_EP300->AR Co-activator Histones Histones CBP_EP300->Histones Acetylation (HAT activity) Transcription Gene Transcription Histones->Transcription Chromatin Remodeling ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 1-(1H-indol-1-yl)ethanone Derivative (Inhibitor) Inhibitor->CBP_EP300 Inhibits Bromodomain

Caption: CBP/EP300-AR signaling pathway in prostate cancer.

Experimental Protocol: CBP/EP300 Bromodomain Inhibitor Screening using AlphaScreen

This protocol describes a method for screening small molecule inhibitors of the CBP bromodomain using the AlphaScreen technology.

Materials and Reagents

  • Recombinant Human CBP Bromodomain (tagged, e.g., His-tag)

  • Biotinylated Histone H3 Peptide (acetylated at a specific lysine, e.g., H3K56ac)

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Nickel Chelate Acceptor Beads (PerkinElmer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well white opaque microplates (e.g., Corning 3705)

  • Test compounds (e.g., 1-(1H-indol-1-yl)ethanone derivatives) dissolved in DMSO

  • Plate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Reader)

Assay Procedure

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

    • For controls, add DMSO only to the respective wells (positive and negative controls).

  • Protein and Peptide Preparation:

    • Dilute the His-tagged CBP bromodomain and the biotinylated histone peptide in assay buffer to their final optimized concentrations. These concentrations should be determined empirically, often around the Kd of the protein-peptide interaction.

  • Dispensing Reagents:

    • Add the diluted His-tagged CBP bromodomain solution to all wells of the assay plate.

    • Add the diluted biotinylated histone peptide solution to all wells except the negative control wells. Add assay buffer to the negative control wells instead.

    • Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.

  • Bead Addition:

    • Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer. This step should be performed in low light conditions to prevent photobleaching of the donor beads.

    • Dispense the bead mixture into all wells of the assay plate.

  • Incubation and Detection:

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow the beads to bind to the protein and peptide.

    • Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (DMSO only) and negative (no peptide) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for the identification of CBP/EP300 bromodomain inhibitors.

HTS_Workflow Compound_Library Compound Library (e.g., 1-(1H-indol-1-yl)ethanone derivatives) Plate_Compounds Plate Compounds (384-well plate) Compound_Library->Plate_Compounds Add_Protein Add His-tagged CBP Bromodomain Plate_Compounds->Add_Protein Add_Peptide Add Biotinylated Histone Peptide Add_Protein->Add_Peptide Incubate_1 Incubate (30 min) Add_Peptide->Incubate_1 Add_Beads Add Donor and Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate in Dark (60-90 min) Add_Beads->Incubate_2 Read_Plate Read Plate (AlphaScreen) Incubate_2->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: HTS workflow for CBP/EP300 inhibitors.

The combination of a robust HTS assay, such as AlphaScreen, with a focused chemical library of indole-based compounds provides a powerful platform for the discovery of novel epigenetic modulators. The successful identification of potent 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors validates this approach.[1] The detailed protocols and workflows presented here offer a comprehensive guide for researchers aiming to identify and characterize new inhibitors for this important class of therapeutic targets.

References

Application Notes and Protocols for 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is an indoline derivative with potential for investigation in various biological systems. Structurally related indole compounds have been shown to possess a range of activities, including anti-inflammatory and anticancer properties.[1][2][3] This document provides a series of detailed protocols for cell-based assays to investigate the hypothesis that this compound acts as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.

The NF-κB pathway is a critical signaling cascade involved in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. Dysregulation of this pathway is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. As such, inhibitors of the NF-κB pathway are of significant interest in drug discovery. The protocols outlined below provide a framework for characterizing the effects of this compound on this pathway.

Hypothesized Mechanism of Action: NF-κB Pathway Inhibition

We hypothesize that this compound may inhibit the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inducers like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory and pro-survival genes. This compound could potentially interfere with this cascade at various points, such as IKK activation, IκBα phosphorylation, or NF-κB nuclear translocation.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB Complex (Inactive) p65 p50 IκBα IKK Complex->NF-κB Complex (Inactive) Inhibition Phospho-IκBα P-IκBα IκBα->Phospho-IκBα p65 p65 NF-κB Complex (Active) p65 p50 p65->NF-κB Complex (Active) p50 p50 p50->NF-κB Complex (Active) NF-κB Complex (Inactive)->IκBα NF-κB Complex (Inactive)->p65 NF-κB Complex (Inactive)->p50 Proteasome Proteasome Phospho-IκBα->Proteasome Ubiquitination & Degradation Proteasome->IκBα NF-κB (Nuclear) p65 p50 NF-κB Complex (Active)->NF-κB (Nuclear) Nuclear Translocation Compound 1-(4-Hydroxyindolin- 1-YL)ethanone Compound->IKK Complex Hypothesized Inhibition κB Site κB Site NF-κB (Nuclear)->κB Site Binding Gene Transcription Gene Transcription (e.g., IL-6, TNF-α) κB Site->Gene Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: To determine the cytotoxic concentration of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Workflow:

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate (e.g., HeLa at 1x10^4 cells/well) start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_compound Incubate for 24-48 hours add_compound->incubate_compound add_mtt Add MTT reagent (5 mg/mL) incubate_compound->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 24 to 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2398.4
11.2096.0
101.0584.0
250.7862.4
500.5544.0
1000.2116.8
NF-κB Reporter Assay

Principle: To directly measure the transcriptional activity of NF-κB. This assay uses a cell line stably or transiently transfected with a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., Luciferase or GFP). Inhibition of the NF-κB pathway results in a decreased reporter signal.

Workflow:

Reporter_Assay_Workflow start Start plate_cells Plate NF-κB reporter cells in a 96-well plate start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h pretreat_compound Pre-treat with non-toxic concentrations of the compound for 1-2 hours incubate_24h->pretreat_compound stimulate_cells Stimulate with TNF-α (e.g., 10 ng/mL) pretreat_compound->stimulate_cells incubate_stimulation Incubate for 6-8 hours stimulate_cells->incubate_stimulation lyse_cells Lyse cells and add luciferase substrate incubate_stimulation->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze Analyze data and calculate % inhibition read_luminescence->analyze end End analyze->end

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Seed HEK293-NF-κB-luciferase reporter cells in a white, clear-bottom 96-well plate at 2 x 10^4 cells/well. Incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include positive (TNF-α only) and negative (unstimulated) controls.

  • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure luminescence using a luminometer.

  • Normalize the data and express it as a percentage of the TNF-α-stimulated control.

Data Presentation:

Compound Conc. (µM)Luminescence (RLU)% Inhibition of NF-κB Activity
0 (Unstimulated)1,500-
0 (TNF-α only)25,0000
122,50010.0
515,00040.0
108,00068.0
204,00084.0
Western Blot for Phospho-IκBα

Principle: To assess whether this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation. A decrease in the level of phosphorylated IκBα (P-IκBα) upon TNF-α stimulation would indicate inhibition upstream of IκBα degradation.

Workflow:

Western_Blot_Workflow start Start plate_cells Plate cells in a 6-well plate and grow to 80-90% confluency start->plate_cells pretreat_compound Pre-treat with compound for 1-2 hours plate_cells->pretreat_compound stimulate_cells Stimulate with TNF-α (10 ng/mL) for 15 minutes pretreat_compound->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein (BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with primary antibodies (anti-P-IκBα, anti-IκBα, anti-β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect end End detect->end

Caption: Workflow for Western blot analysis of P-IκBα.

Protocol:

  • Seed cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with 10 ng/mL TNF-α for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against P-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Data Presentation:

TreatmentP-IκBα Intensity (Normalized)Total IκBα Intensity (Normalized)
Untreated0.11.0
TNF-α only1.00.3
TNF-α + 10 µM Compound0.40.8
TNF-α + 20 µM Compound0.20.9
ELISA for IL-6 Production

Principle: To measure the downstream functional outcome of NF-κB inhibition. Interleukin-6 (IL-6) is a pro-inflammatory cytokine whose gene transcription is regulated by NF-κB. A reduction in secreted IL-6 levels indicates successful inhibition of the pathway.

Workflow:

ELISA_Workflow start Start plate_cells Plate cells in a 24-well plate start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h pretreat_compound Pre-treat with compound for 1-2 hours incubate_24h->pretreat_compound stimulate_cells Stimulate with TNF-α (10 ng/mL) pretreat_compound->stimulate_cells incubate_stimulation Incubate for 24 hours stimulate_cells->incubate_stimulation collect_supernatant Collect cell culture supernatant incubate_stimulation->collect_supernatant perform_elisa Perform IL-6 sandwich ELISA according to kit protocol collect_supernatant->perform_elisa read_absorbance Read absorbance at 450 nm perform_elisa->read_absorbance analyze Calculate IL-6 concentration from standard curve read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for Indole-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search of scientific literature and chemical databases did not yield any specific information on the use of 1-(4-Hydroxyindolin-1-YL)ethanone as a chemical probe. The synthesis, biological activity, and targets for this specific compound are not documented in the available resources.

However, extensive research is available for structurally related compounds, particularly derivatives of 1-(1H-indol-1-yl)ethanone , which have been successfully developed and characterized as potent chemical probes. These probes are valuable tools for investigating the biological roles of specific protein targets in cellular signaling and disease.

This document will, therefore, provide detailed application notes and protocols for a representative chemical probe from this class: a selective inhibitor of the CREB binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. These proteins are critical epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer.

Application Note: A 1-(1H-indol-1-yl)ethanone Derivative as a Selective CBP/EP300 Bromodomain Chemical Probe

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides the necessary information and protocols for utilizing a 1-(1H-indol-1-yl)ethanone-based chemical probe to investigate the function of CBP/EP300 bromodomains in biological systems.

Introduction:

The bromodomain-containing proteins CBP and EP300 are highly homologous histone acetyltransferases that play a crucial role in regulating gene expression. They are considered "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histones and other proteins. This interaction is critical for the assembly of transcriptional machinery and subsequent gene activation. Dysregulation of CBP/EP300 activity is a hallmark of several cancers, making them attractive therapeutic targets.

Chemical probes that selectively inhibit the bromodomain of CBP/EP300 are invaluable tools for dissecting their roles in health and disease. The 1-(1H-indol-1-yl)ethanone scaffold has been identified as a potent and selective inhibitor of these bromodomains.[1] By occupying the acetyl-lysine binding pocket, these probes can displace CBP/EP300 from chromatin and modulate the expression of target genes.

Data Presentation: Potency and Selectivity

The following table summarizes the quantitative data for a representative 1-(1H-indol-1-yl)ethanone-based CBP/EP300 bromodomain inhibitor, referred to here as CBP-Probe-1 (based on potent compounds from cited literature).

Target Assay Type IC50 (nM) Selectivity
CBP BromodomainAlphaScreen37>100-fold vs. BRD4
EP300 BromodomainAlphaScreen~50High
BRD4 (BD1)AlphaScreen>5000-
BRD4 (BD2)AlphaScreen>5000-

Note: The data presented is a composite representation from studies on potent 1-(1H-indol-1-yl)ethanone derivatives.[1]

Mandatory Visualizations:

CBP_EP300_Signaling_Pathway cluster_0 Cell Nucleus Histone Histone Tail (Acetylated Lysine) CBP_EP300 CBP/EP300 Histone->CBP_EP300 Recognition Transcription_Factors Transcription Factors CBP_EP300->Transcription_Factors Co-activation Gene_Expression Target Gene Expression (e.g., c-Myc, AR) Transcription_Factors->Gene_Expression Activation Probe CBP-Probe-1 (1-(1H-indol-1-yl)ethanone derivative) Probe->CBP_EP300 Inhibition

Caption: Signaling pathway illustrating CBP/EP300 bromodomain function and its inhibition by a chemical probe.

Experimental Protocols

Protocol 1: In Vitro CBP Bromodomain Inhibition Assay (AlphaScreen)

Objective: To determine the in vitro potency of the chemical probe in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.

Materials:

  • CBP-Probe-1 (or other 1-(1H-indol-1-yl)ethanone derivative)

  • Recombinant human CBP bromodomain (tagged with GST)

  • Biotinylated histone H4 acetylated lysine 8 peptide (H4K8ac)

  • AlphaLISA GST Acceptor Beads

  • AlphaScreen Streptavidin Donor Beads

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • 384-well white microplates

Procedure:

  • Prepare a serial dilution of CBP-Probe-1 in DMSO, and then dilute further in Assay Buffer.

  • Add 2.5 µL of the diluted probe or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of recombinant CBP bromodomain (final concentration ~10 nM) to each well.

  • Add 2.5 µL of biotinylated H4K8ac peptide (final concentration ~10 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Prepare a mixture of AlphaLISA GST Acceptor Beads and AlphaScreen Streptavidin Donor Beads in Assay Buffer.

  • Add 2.5 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

AlphaScreen_Workflow Start Start Add_Probe Add Probe/ Vehicle Start->Add_Probe Add_CBP Add GST-CBP Bromodomain Add_Probe->Add_CBP Add_Peptide Add Biotin-H4K8ac Peptide Add_CBP->Add_Peptide Incubate1 Incubate 30 min Add_Peptide->Incubate1 Add_Beads Add Donor & Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate 60 min Add_Beads->Incubate2 Read_Plate Read Plate (AlphaScreen) Incubate2->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Caption: Experimental workflow for the in vitro AlphaScreen assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the chemical probe can engage the CBP bromodomain within living cells.

Materials:

  • HEK293T cells

  • NanoLuc®-CBP Bromodomain fusion vector

  • HaloTag®-Histone H3.3 vector

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • CBP-Probe-1

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white cell culture plates

Procedure:

  • Co-transfect HEK293T cells with the NanoLuc®-CBP and HaloTag®-Histone H3.3 vectors.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of CBP-Probe-1 in Opti-MEM®.

  • Add the diluted probe to the cells and incubate for 2 hours.

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.

  • Calculate the NanoBRET™ ratio and determine the IC50 for target engagement.

Protocol 3: Gene Expression Analysis by RT-qPCR

Objective: To assess the effect of CBP/EP300 bromodomain inhibition on the expression of known target genes.

Materials:

  • Cancer cell line known to be sensitive to CBP/EP300 inhibition (e.g., LNCaP prostate cancer cells).[1]

  • CBP-Probe-1

  • Cell culture medium and supplements

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., MYC, AR) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of CBP-Probe-1 or DMSO (vehicle control) for 24-48 hours.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative change in gene expression.

Gene_Expression_Workflow Cell_Treatment Treat Cells with CBP-Probe-1 RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform RT-qPCR cDNA_Synthesis->qPCR Data_Analysis Analyze Gene Expression (ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for analyzing changes in gene expression following probe treatment.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and reagents. The chemical probe discussed, CBP-Probe-1 , is a representative example based on published data for the 1-(1H-indol-1-yl)ethanone class of inhibitors. Researchers should source and characterize their specific probe before use.

References

Application Note: Quantification of 1-(4-Hydroxyindolin-1-YL)ethanone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(4-Hydroxyindolin-1-YL)ethanone in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended to be a template for researchers and drug development professionals, providing a robust starting point for the bioanalytical validation and subsequent application in pharmacokinetic or other research studies.

Introduction

This compound is an indole derivative with potential pharmacological significance. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a reliable and sensitive analytical method for its quantification in biological matrices is essential.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed.[1][4][5] This document provides a detailed, albeit proposed, protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.[6]

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, standard, or quality control (QC) sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound: To be determined by infusion of the reference standard.

    • Internal Standard: To be determined by infusion of the IS.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: To be optimized for the specific instrument.

Method Validation Parameters (Proposed)

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that ion suppression or enhancement from the plasma matrix does not affect quantification.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) should be established.

Data Presentation

Table 1: Proposed Calibration Curve Parameters

ParameterValue
Concentration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Proposed Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1≤ 2080-120≤ 2080-120
Low3≤ 1585-115≤ 1585-115
Medium100≤ 1585-115≤ 1585-115
High800≤ 1585-115≤ 1585-115

Visualizations

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.

G cluster_workflow Analytical Workflow sample Prepared Sample lc LC Separation (C18 Column) sample->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: Overview of the analytical workflow.

G cluster_pathway Hypothetical Metabolic Pathway drug This compound phase1 Phase I Metabolism (e.g., Oxidation, Hydrolysis) drug->phase1 CYP450 Enzymes metabolite Metabolite (More Polar) phase1->metabolite phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite->phase2 Transferase Enzymes conjugate Conjugated Metabolite (Water-Soluble) phase2->conjugate excretion Excretion conjugate->excretion

Caption: General drug metabolism pathway.

Conclusion

This application note provides a template for a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The proposed protein precipitation and subsequent analysis by reversed-phase chromatography coupled with tandem mass spectrometry should offer a robust platform for bioanalytical studies. The provided parameters serve as a starting point and should be fully optimized and validated for the specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for Efficacy Testing of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the preclinical evaluation of 1-(4-Hydroxyindolin-1-YL)ethanone, a novel synthetic compound with potential therapeutic applications. Given the absence of specific biological data for this molecule, the following protocols are based on established methodologies for assessing the efficacy of structurally related compounds, such as hydroxyindolinone and indanone derivatives, which have demonstrated anti-inflammatory, analgesic, and anticancer properties. This document outlines detailed in vitro and in vivo experimental designs to elucidate the pharmacological profile of this compound.

Introduction: Potential Therapeutic Areas

Derivatives of indolinone and related heterocyclic structures have shown a wide range of biological activities. Based on this, the primary therapeutic areas to investigate for this compound include:

  • Anti-inflammatory and Analgesic Effects: Many indole derivatives exhibit inhibitory effects on key inflammatory mediators.

  • Anticancer Activity: Structurally similar compounds have been shown to modulate pathways involved in cancer cell proliferation and survival.

  • Central Nervous System (CNS) Activity: The indolinone scaffold is present in molecules with CNS activity.

The following sections provide detailed protocols to test the efficacy of this compound in these key areas.

In Vitro Efficacy Testing

Anti-inflammatory Activity

2.1.1 Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay will determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2][3]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

2.1.2 Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay will assess the direct inhibitory effect of the compound on the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

Protocol:

A commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) will be used according to the manufacturer's instructions. The principle involves measuring the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric readout.

  • Reagent Preparation: Prepare the assay buffer, heme, enzyme, and arachidonic acid substrate as per the kit protocol.

  • Compound Incubation: Add various concentrations of this compound to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a solvent control.

  • Enzyme Reaction: Add the COX-2 enzyme to each well.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Measurement: Read the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of COX-2 activity.

Anticancer Activity

2.2.1 Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effect of this compound on a panel of human cancer cell lines. The NCI-60 panel or a selection of representative cell lines from different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is recommended for initial screening.[4][5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2.2.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay will determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit, following the manufacturer's protocol.[7][8][9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

2.2.3 Cell Cycle Analysis

This assay will determine if the compound causes cell cycle arrest in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[1][4][10]

  • Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Central Nervous System (CNS) Permeability

2.3.1 In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

This assay will predict the passive permeability of the compound across the blood-brain barrier.[11][12][13][14]

Protocol:

  • Plate Preparation: A donor plate and an acceptor plate are used, separated by a filter coated with a lipid mixture mimicking the BBB.

  • Compound Addition: The test compound is added to the donor wells.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

In Vivo Efficacy Testing

Analgesic Activity

3.1.1 Hot Plate Test

This test assesses the central analgesic activity of the compound in rodents.[15][16][17][18]

Protocol:

  • Animal Acclimatization: Acclimatize mice or rats to the testing room for at least 30 minutes.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., morphine).

  • Testing: At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the latency times of the treated groups with the control group.

Anti-inflammatory Activity

3.2.1 Carrageenan-Induced Paw Edema

This is a standard model of acute inflammation to evaluate the anti-inflammatory potential of the compound.[7][8][9][10][19]

Protocol:

  • Animal Grouping: Use rats or mice and divide them into control and treatment groups.

  • Compound Administration: Administer the test compound orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)% NO Inhibition (Mean ± SD)% COX-2 Inhibition (Mean ± SD)
1
10
50
100
IC50 (µM)

Table 2: In Vitro Anticancer Activity of this compound

Cell LineIC50 (µM) (MTT Assay, 72h)% Apoptosis (at IC50)Cell Cycle Arrest Phase
MCF-7
A549
HCT116

Table 3: In Vivo Analgesic and Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Hot Plate Latency (sec) at 60 min (Mean ± SEM)% Inhibition of Paw Edema at 3h (Mean ± SEM)
Vehicle Control-0
Compound10
Compound30
Compound100
Positive Control(Specify)

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Stimuli->PLA2 activates Membrane Cell Membrane AA Arachidonic Acid PLA2->AA releases COX2 COX-2 (Cyclooxygenase-2) AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 converts to PGs Prostaglandins (e.g., PGE2) PGH2->PGs converted to Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediate

Caption: Simplified COX-2 signaling pathway in inflammation.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Proteasome Proteasomal Degradation IkB_P->Proteasome targeted for NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes activates

Caption: Canonical NF-κB signaling pathway activation.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor binds Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion triggers CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Workflows

Drug_Screening_Workflow Start Start: This compound InVitro In Vitro Screening Start->InVitro AntiInflammatory Anti-inflammatory Assays (NO, COX-2) InVitro->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) InVitro->Anticancer BBB BBB Permeability (PAMPA) InVitro->BBB DataAnalysis1 Data Analysis: IC50, % Inhibition AntiInflammatory->DataAnalysis1 Anticancer->DataAnalysis1 BBB->DataAnalysis1 GoNoGo Lead Candidate? DataAnalysis1->GoNoGo InVivo In Vivo Testing GoNoGo->InVivo Yes End Further Development GoNoGo->End No Analgesic Analgesic Model (Hot Plate) InVivo->Analgesic InflammationModel Inflammation Model (Paw Edema) InVivo->InflammationModel DataAnalysis2 Data Analysis: Efficacy & Toxicity Analgesic->DataAnalysis2 InflammationModel->DataAnalysis2 DataAnalysis2->End

Caption: General workflow for efficacy testing.

References

Scale-up Synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone, a key intermediate for preclinical research. The described two-step synthetic pathway involves the formation of the precursor 4-hydroxyindoline, followed by its N-acetylation. This protocol is designed to be scalable, providing a reliable method for producing the quantities required for preclinical investigations. Detailed experimental procedures, data presentation, and process workflows are included to ensure reproducibility and high purity of the final compound.

Introduction

Indoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 4-position and an acetyl group on the nitrogen atom can significantly modulate the pharmacological properties of the indoline core. This compound is a valuable building block in drug discovery, and access to significant quantities of this compound is essential for extensive preclinical evaluation. This application note details a robust and scalable synthetic route to this target molecule.

Data Presentation

Table 1: Synthesis of 4-Hydroxyindoline - Reactant and Product Data
CompoundMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)Yield (%)Purity (%)
1,3-CyclohexanedioneC₆H₈O₂112.131.0112.13->98
2-AminoethanolC₂H₇NO61.081.167.19->99
4-HydroxyindolineC₈H₉NO135.16-101.475>95
Table 2: Synthesis of this compound - Reactant and Product Data
CompoundMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)Yield (%)Purity (%)
4-HydroxyindolineC₈H₉NO135.160.75101.4->95
Acetic AnhydrideC₄H₆O₃102.090.991.88->99
PyridineC₅H₅N79.10-(solvent)->99
This compoundC₁₀H₁₁NO₂177.20-113.185>98

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyindoline

This procedure is adapted from a patented method for synthesizing 4-hydroxyindole, with modifications for the synthesis of the indoline precursor.[1]

Materials:

  • 1,3-Cyclohexanedione

  • 2-Aminoethanol

  • Toluene

  • Supported Palladium Catalyst (e.g., 5% Pd/C)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap

  • Heating mantle

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • To a three-neck round-bottom flask, add 1,3-cyclohexanedione (1.0 mol) and toluene (500 mL).

  • With stirring, add 2-aminoethanol (1.1 mol).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approx. 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • The resulting enamine intermediate is then subjected to cyclization and aromatization. Transfer the solution to a suitable hydrogenation apparatus.

  • Add a supported palladium catalyst (e.g., 5% Pd/C, 5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at 80-100°C for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture and carefully filter it through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyindoline.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the pure fractions and evaporate the solvent to yield 4-hydroxyindoline as a solid. Dry under vacuum.

Step 2: Synthesis of this compound

This protocol is based on standard N-acetylation procedures for indoline derivatives.[2]

Materials:

  • 4-Hydroxyindoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-hydroxyindoline (0.75 mol) in pyridine (750 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (0.9 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (1.5 L).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 500 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 500 mL), and finally brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxyindoline cluster_step2 Step 2: N-Acetylation 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enamine_Formation Enamine_Formation 1,3-Cyclohexanedione->Enamine_Formation 2-Aminoethanol, Toluene, Reflux 4-Hydroxyindoline 4-Hydroxyindoline Enamine_Formation->4-Hydroxyindoline H2, Pd/C, 80-100°C Acetylation Acetylation 4-Hydroxyindoline->Acetylation Acetic Anhydride, Pyridine, 0°C to RT This compound This compound Acetylation->this compound Workup & Purification

Caption: Synthetic workflow for this compound.

Preclinical Relevance and Signaling Pathways

While specific preclinical data for this compound is not extensively published, the indole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. Derivatives of hydroxyindoles have shown a wide range of biological activities. The N-acetylation can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. This compound could be explored for its potential activity in various signaling pathways, depending on further substitutions on the aromatic ring.

Signaling_Pathways This compound This compound Target_Protein Target Protein (e.g., Kinase, Receptor) This compound->Target_Protein Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Potential interaction with a biological signaling pathway.

References

Formulation of 1-(4-Hydroxyindolin-1-yl)ethanone for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of the investigational compound 1-(4-Hydroxyindolin-1-yl)ethanone for in vivo experimental use. Due to the limited publicly available data on the physicochemical properties of this specific molecule, the following protocols are based on established methods for formulating poorly soluble small molecules, particularly those with structural similarities to indole derivatives.[1][2] It is imperative that researchers conduct their own solubility and stability assessments to optimize the formulation for their specific experimental needs.

Physicochemical Properties and Pre-formulation Considerations

Based on the structure of this compound, which contains a substituted indoline ring, it is predicted to have low aqueous solubility.[3][4] The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of its solubility.[5] For compounds with high LogP values, aqueous formulations are challenging and often require the use of co-solvents or other solubilizing agents to achieve the desired concentration for in vivo administration.[1][2]

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

PropertyPredicted/Reported ValueImplication for FormulationSource
Molecular Weight ~177.2 g/mol Standard for small molecule drugs.N/A
Predicted LogP 1.5 - 2.5Low to moderate lipophilicity, suggesting poor aqueous solubility.[5][6] (Predicted)
Predicted Aqueous Solubility (LogS) -2.0 to -3.0Low aqueous solubility.[3][7] (Predicted)
pKa Not readily availableThe hydroxyl group may have a pKa in the physiological range, influencing solubility at different pH values.N/A
Stability Indole derivatives can be sensitive to light, oxidation, and extreme pH.Solutions should be protected from light and prepared fresh. Storage at low temperatures is recommended.[8]

Note: The values for this compound are predicted based on its structure and data from similar compounds. Experimental verification is highly recommended.

Recommended Formulation Protocols

The selection of a suitable vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound.[1] For poorly soluble compounds, a multi-component vehicle system is often employed. Below are two recommended starting protocols for the formulation of this compound.

Protocol 1: Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol utilizes a common co-solvent system to solubilize the compound for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Gentle warming (to 37°C) and vortexing may be necessary to facilitate dissolution.

  • Vehicle Preparation:

    • In a sterile vial, prepare the vehicle by mixing the components in the following ratio (v/v/v):

      • 10% DMSO

      • 40% PEG400

      • 50% Saline

  • Final Formulation:

    • Slowly add the this compound stock solution to the prepared vehicle with continuous vortexing to reach the desired final concentration.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or reducing the final concentration of the compound.

Table 2: Example Co-Solvent Formulation Composition

ComponentPercentage (v/v)Purpose
DMSO10%Primary solubilizing agent
PEG40040%Co-solvent, improves solubility and reduces precipitation upon dilution
Saline (0.9% NaCl)50%Aqueous vehicle, ensures isotonicity
Protocol 2: Suspension Formulation for Oral (PO) Gavage

For oral administration, a suspension can be a suitable alternative if a solution is not feasible.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Surfactant (e.g., Tween 80), optional

  • Mortar and pestle or homogenizer

  • Oral gavage needles

Procedure:

  • Preparation of Vehicle:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. If a surfactant is used, add a small amount (e.g., 0.1-1% v/v of Tween 80) to the CMC-Na solution to aid in wetting the compound.

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound.

    • If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.

    • Gradually add a small amount of the vehicle to the powder to form a paste.

    • Slowly add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

  • Administration:

    • Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.

Experimental Workflows and Signaling Pathways

To aid in the experimental design and understanding of the compound's potential mechanism of action, the following diagrams illustrate the formulation workflow and a plausible signaling pathway that may be influenced by an indole derivative.

experimental_workflow Experimental Workflow for Formulation cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_qc Quality Control cluster_admin In Vivo Administration physchem Physicochemical Characterization (Solubility, LogP, Stability) vehicle_screen Vehicle Screening physchem->vehicle_screen stock_prep Stock Solution Preparation vehicle_screen->stock_prep final_form Final Formulation (Dilution & Mixing) stock_prep->final_form vehicle_prep Vehicle Preparation vehicle_prep->final_form visual_insp Visual Inspection (Precipitation) final_form->visual_insp conc_verify Concentration Verification (Optional) visual_insp->conc_verify dosing Dosing to Animal Model conc_verify->dosing

Caption: A flowchart outlining the key steps in the formulation of this compound for in vivo experiments.

Indole-containing compounds have been shown to modulate various intracellular signaling pathways, including those involved in cell growth, proliferation, and inflammation.[9] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.

signaling_pathway Potential Signaling Pathway Modulation by Indole Derivatives receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation compound This compound compound->pi3k Inhibition? akt Akt compound->akt Inhibition? pi3k->akt Activation mtor mTOR akt->mtor Activation nfkb NF-κB akt->nfkb Activation proliferation Cell Proliferation & Survival mtor->proliferation inflammation Inflammation nfkb->inflammation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and purity.

Troubleshooting Guides and FAQs

Q1: I am experiencing low yields in my synthesis of this compound. What are the common causes and how can I improve the yield?

A1: Low yields in the N-acetylation of 4-hydroxyindoline are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Material: Ensure the 4-hydroxyindoline starting material is pure and free of contaminants. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Conditions:

    • Acylating Agent: Acetic anhydride is a commonly used and effective acetylating agent. Using acetyl chloride can also be effective but may be more reactive and require stricter control of reaction conditions.

    • Base: A base is typically required to neutralize the acid byproduct and to act as a catalyst. Pyridine is a common choice, but other bases like triethylamine can also be used. The choice of base can influence the reaction rate and selectivity.

    • Solvent: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to prevent hydrolysis of the acylating agent.

    • Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. Elevated temperatures can lead to increased side product formation.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove unreacted reagents and byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally a brine wash.

Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I minimize it?

A2: A common byproduct in the acetylation of 4-hydroxyindoline is the O-acetylated product, 1-acetylindolin-4-yl acetate, resulting from the acetylation of the hydroxyl group. Another possibility is the formation of a di-acetylated product where both the nitrogen and the oxygen are acetylated.

Strategies to Minimize Byproduct Formation:

  • Chemoselectivity: The N-acetylation of the indoline nitrogen is generally more favorable than O-acetylation of the phenol under basic conditions because the indoline nitrogen is a softer nucleophile. However, the reaction conditions can be optimized to favor N-acetylation.

  • Choice of Base: Using a non-nucleophilic base can help to minimize side reactions.

  • Stoichiometry of the Acylating Agent: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent is often sufficient. A large excess can increase the likelihood of di-acetylation.

  • Temperature Control: Maintaining a low temperature during the addition of the acetylating agent can help to control the reaction and improve selectivity.

Q3: My purified product seems to be unstable and decomposes over time. How can I improve its stability?

A3: The stability of this compound can be influenced by residual acidic or basic impurities from the work-up.

  • Thorough Purification: Ensure all acidic and basic residues are removed during the work-up. Column chromatography on silica gel is a recommended purification method.

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light to minimize degradation.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound based on typical organic synthesis principles. Please note that these are representative values and actual yields may vary depending on the specific experimental setup.

EntryAcetylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Approximate Yield (%)
1Acetic Anhydride (1.2)Pyridine (1.5)DCM0 to RT475-85
2Acetyl Chloride (1.1)Triethylamine (1.5)THF0270-80
3Acetic Anhydride (2.5)Pyridine (3.0)DCMRT1250-60 (with O-acetylation)
4Acetic Anhydride (1.2)NoneAcetic Acid1006< 20 (low N-acetylation)

Experimental Protocols

Key Experiment: N-acetylation of 4-Hydroxyindoline

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxyindoline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxyindoline (1.0 equivalent) in anhydrous dichloromethane (10 mL per gram of 4-hydroxyindoline).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Visualizations

experimental_workflow start Start: 4-Hydroxyindoline dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_ac2o Add Acetic Anhydride dropwise at 0 °C add_pyridine->add_ac2o react Stir at RT (4-6h) add_ac2o->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry (MgSO4) & Concentrate workup->dry purify Column Chromatography dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_sm Impure Starting Material low_yield->impure_sm is caused by suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions is caused by side_reactions Side Reactions (O-acetylation) low_yield->side_reactions is caused by poor_workup Inefficient Work-up low_yield->poor_workup is caused by purify_sm Purify Starting Material impure_sm->purify_sm address with optimize_conditions Optimize: - Acylating Agent - Base & Solvent - Temperature suboptimal_conditions->optimize_conditions address with control_stoichiometry Control Stoichiometry & Temperature side_reactions->control_stoichiometry address with improve_workup Improve Aqueous Work-up Protocol poor_workup->improve_workup address with

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(4-Hydroxyindolin-1-YL)ethanone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific aqueous solubility data for this compound is not extensively published, its chemical structure, containing a substituted indoline ring, suggests it is likely a poorly water-soluble compound. Compounds with similar structures often exhibit limited solubility in neutral aqueous solutions due to their predominantly non-polar nature.[1][2] Researchers should anticipate the need for formulation strategies to enhance its dissolution in aqueous media for experimental use.

Q2: What are the initial steps I should take if I'm having trouble dissolving this compound?

Initially, it is recommended to start with a small amount of the compound and attempt to dissolve it in a small volume of a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your aqueous experimental buffer. Be aware that the compound may precipitate or "crash out" of solution upon dilution if the final concentration of the organic solvent is too low to maintain solubility.[1]

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. The 4-hydroxy group on the indoline ring is weakly acidic and can be deprotonated at higher pH values, forming a more soluble phenolate salt. Conversely, the nitrogen atom in the indoline ring could potentially be protonated at very low pH, though this is less likely to significantly enhance solubility. It is advisable to perform a pH-solubility profile to determine the optimal pH for dissolution.[3][4]

Q4: Are there any recommended co-solvents to use with this compound?

Commonly used co-solvents for poorly soluble drugs include polyethylene glycol (PEG), propylene glycol, and ethanol.[3][5] These can be blended with water to create a solvent system with a lower dielectric constant, which can better solvate non-polar molecules. The choice of co-solvent and its concentration will depend on the specific requirements of your experiment, including any potential effects on your biological system.

Q5: How can surfactants help with the solubility of this compound?

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[4] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing its apparent solubility in the bulk aqueous phase.[4] Non-ionic surfactants such as Tween-80 or Polysorbate 80 are often used in biological experiments due to their relatively low toxicity.[6]

Troubleshooting Guides

Problem: Compound precipitates out of solution upon dilution of an organic stock.

This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.[1]

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease final concentration of the compound start->step1 step2 Increase final concentration of the organic co-solvent step1->step2 If precipitation persists end_s Solution Stable step1->end_s If successful step3 Add a surfactant to the aqueous buffer step2->step3 If precipitation persists step2->end_s If successful step4 Use a different co-solvent step3->step4 If precipitation persists step3->end_s If successful step4->end_s If successful end_f Further Optimization Needed step4->end_f If precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase Co-solvent Concentration: If your experimental system allows, increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol). However, be mindful of potential solvent toxicity in cellular assays.

  • Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer before adding the compound's stock solution.[6]

  • Change the Co-solvent: Some compounds exhibit better solubility in different organic solvents. Consider preparing your stock solution in an alternative solvent like N,N-dimethylformamide (DMF).

Problem: Low and inconsistent results in biological assays.

This may be due to the compound not being fully dissolved, leading to an inaccurate effective concentration.

Experimental Workflow to Confirm Solubilization:

G start Inconsistent Assay Results step1 Prepare formulation of this compound start->step1 step2 Visually inspect for particulates step1->step2 step3 Filter the solution (e.g., 0.22 µm filter) step2->step3 If clear end_f Reformulate step2->end_f If particulates are visible step4 Measure concentration of the filtrate (e.g., by HPLC-UV) step3->step4 step5 Compare measured concentration to theoretical concentration step4->step5 end_s Concentration Confirmed step5->end_s If concentrations match step5->end_f If concentration is lower

Caption: Workflow to verify compound solubilization.

Solutions:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation or cloudiness.

  • Filtration and Quantification: Prepare your solution and then pass it through a 0.22 µm filter to remove any undissolved particles. Analyze the concentration of the filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection. This will give you the actual concentration of the dissolved compound.

  • Sonication: Gentle warming and sonication can sometimes help to dissolve the compound, but be cautious as this can also sometimes promote precipitation of metastable solutions.[1]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of aqueous solutions containing varying concentrations (e.g., 5%, 10%, 20%, 50% v/v) of different co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound

Buffer pHMeasured Solubility (µg/mL)
2.05.2
4.04.8
6.05.5
7.46.1
8.015.3
10.055.7

Table 2: Hypothetical Co-solvent Solubility Data for this compound

Co-solventConcentration (% v/v)Measured Solubility (µg/mL)
Ethanol1012.4
2028.9
50150.2
Propylene Glycol1015.8
2035.1
50185.6
PEG 4001020.5
2055.7
50250.3

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary.

References

Side reactions and byproduct formation in 1-(4-Hydroxyindolin-1-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-hydroxyindolin-1-yl)ethanone. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into potential side reactions, byproduct formation, and strategies for optimizing the synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A plausible and common approach for the synthesis of this compound involves a two-step process:

  • Synthesis of 4-Hydroxyindoline: This precursor is often prepared via the catalytic hydrogenation of 4-hydroxyindole. This method is effective but can present challenges such as over-reduction of the benzene ring or catalyst poisoning.

  • N-acetylation of 4-Hydroxyindoline: The subsequent step involves the selective acetylation of the secondary amine on the indoline ring. This is typically achieved using an acetylating agent like acetic anhydride or acetyl chloride. A key challenge in this step is achieving chemoselectivity and avoiding acetylation of the phenolic hydroxyl group.

Q2: What are the primary side reactions to be aware of during the N-acetylation of 4-hydroxyindoline?

The main side reactions during the N-acetylation step are:

  • O-acetylation: Acetylation of the phenolic hydroxyl group to form 1-acetylindolin-4-yl acetate.

  • Di-acetylation: Acetylation of both the nitrogen and the oxygen to yield 1-acetyl-1-(4-acetoxyindolin-1-yl)ethanone.

  • Polymerization: Under harsh acidic or basic conditions, indoline derivatives can be prone to polymerization.

Q3: How can I selectively achieve N-acetylation over O-acetylation?

Selective N-acetylation can be favored by carefully choosing the reaction conditions. Generally, amines are more nucleophilic than phenols. Running the reaction under neutral or slightly acidic conditions can favor N-acetylation. The use of a milder acetylating agent and avoiding strong bases can also enhance selectivity. For instance, performing the acetylation with acetic anhydride in a non-polar solvent at moderate temperatures can yield the desired N-acetylated product with minimal O-acetylation.

Q4: I am observing a significant amount of unreacted 4-hydroxyindoline. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficient Acetylating Agent: Ensure at least a stoichiometric amount of the acetylating agent is used. An excess may be required to drive the reaction to completion.

  • Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Deactivation of Acetylating Agent: Moisture in the reaction can hydrolyze the acetylating agent. Ensure all reagents and solvents are anhydrous.

Q5: My final product is difficult to purify. What are the likely impurities?

The primary impurities are likely the starting material (4-hydroxyindoline), the O-acetylated byproduct (1-acetylindolin-4-yl acetate), and the di-acetylated byproduct. Purification can typically be achieved using column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is often effective in separating these compounds.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete N-acetylation - Increase the equivalents of the acetylating agent (e.g., 1.2-1.5 eq.).- Increase the reaction temperature and/or time. Monitor by TLC.- Ensure anhydrous conditions to prevent hydrolysis of the acetylating agent.
Formation of Byproducts - To minimize O-acetylation, avoid strongly basic conditions (e.g., high concentrations of pyridine).- Use a less reactive acetylating agent or perform the reaction at a lower temperature.- Consider using a protective group for the hydroxyl function, followed by deprotection.
Product Degradation - Avoid excessively high temperatures or prolonged reaction times.- Ensure the work-up procedure is not overly acidic or basic.
Inefficient Purification - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).- Consider recrystallization as an alternative or additional purification step.
Problem 2: Poor Selectivity (Significant O-acetylation or Di-acetylation)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring O-acetylation - Reduce or eliminate the use of a base catalyst like pyridine, which can activate the hydroxyl group.- Perform the reaction in a non-polar aprotic solvent (e.g., dichloromethane, toluene).- Lower the reaction temperature to favor the more kinetically controlled N-acetylation.
Highly Reactive Acetylating Agent - Use acetic anhydride instead of the more reactive acetyl chloride.- Add the acetylating agent slowly and at a low temperature to control the reaction.
Excess Acetylating Agent - Use a stoichiometric amount or only a slight excess of the acetylating agent (e.g., 1.05-1.1 eq.).

Experimental Protocols

Note: The following protocols are illustrative and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-Hydroxyindoline (via Hydrogenation of 4-Hydroxyindole)
  • Preparation: In a hydrogenation vessel, dissolve 4-hydroxyindole (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalytic amount of platinum on carbon (Pt/C, 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyindoline.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (N-acetylation)
  • Preparation: Dissolve 4-hydroxyindoline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired this compound.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the N-acetylation of 4-Hydroxyindoline

Entry Acetylating Agent (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield of N-acetyl (%) Yield of O-acetyl (%) Yield of Di-acetyl (%)
1Acetic Anhydride (1.1)NoneDCM25385<5<2
2Acetic Anhydride (1.1)Pyridine (1.1)DCM252602510
3Acetyl Chloride (1.1)NoneTHF0-25275155
4Acetyl Chloride (1.1)Triethylamine (1.2)THF01454015
5Acetic Anhydride (1.5)NoneDCM404701015

Note: The data in this table is illustrative and intended to demonstrate potential trends in reactivity.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Hydroxyindoline cluster_step2 Step 2: N-acetylation start1 4-Hydroxyindole dissolve1 Dissolve in Ethanol/Acetic Acid start1->dissolve1 add_catalyst Add Pt/C Catalyst dissolve1->add_catalyst hydrogenate Hydrogenate (50-100 psi H₂) add_catalyst->hydrogenate monitor1 Monitor by TLC hydrogenate->monitor1 workup1 Filter and Concentrate monitor1->workup1 purify1 Column Chromatography (if necessary) workup1->purify1 end1 4-Hydroxyindoline purify1->end1 start2 4-Hydroxyindoline dissolve2 Dissolve in Anhydrous DCM/THF start2->dissolve2 add_reagent Add Acetic Anhydride (0 °C) dissolve2->add_reagent react Stir at RT add_reagent->react monitor2 Monitor by TLC react->monitor2 quench Quench with NaHCO₃ (aq) monitor2->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry purify2 Column Chromatography wash_dry->purify2 end2 This compound purify2->end2

Caption: Experimental workflow for the two-step synthesis of this compound.

side_reactions main_reactant 4-Hydroxyindoline acetylating_agent + Acetic Anhydride desired_product This compound (Desired Product) acetylating_agent->desired_product N-acetylation (favored under mild conditions) o_acetylated 1-Acetylindolin-4-yl acetate (O-acetylated byproduct) acetylating_agent->o_acetylated O-acetylation (favored with base/heat) di_acetylated 1-Acetyl-1-(4-acetoxyindolin-1-yl)ethanone (Di-acetylated byproduct) desired_product->di_acetylated + Acetic Anhydride (excess reagent) o_acetylated->di_acetylated + Acetic Anhydride

Caption: Side reactions in the acetylation of 4-hydroxyindoline.

troubleshooting_tree start Low Yield or Impure Product q1 Is the starting material fully consumed (TLC)? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Reaction Complete q1->a1_yes Yes s1_no Increase reaction time/temp. Add more acetylating agent. Check for moisture. a1_no->s1_no q2 Are there multiple new spots on TLC? a1_yes->q2 a2_no Purification Issue q2->a2_no No a2_yes Side Product Formation q2->a2_yes Yes s2_no Optimize column chromatography. Consider recrystallization. a2_no->s2_no q3 Does the major byproduct have a similar Rf to the product? a2_yes->q3 a3_yes Likely O-acetylation q3->a3_yes Yes a3_no Other Byproducts q3->a3_no No s3_yes Reduce base concentration. Lower reaction temperature. Use milder acetylating agent. a3_yes->s3_yes s3_no Characterize byproducts (NMR, MS). Re-evaluate reaction conditions. a3_no->s3_no

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Optimizing N-acetylation of 4-hydroxyindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acetylation of 4-hydroxyindoline.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acetylation of 4-hydroxyindoline, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Conversion of 4-hydroxyindoline

  • Question: I am not observing any significant formation of the desired N-acetyl-4-hydroxyindoline. What are the possible reasons?

  • Answer: Low or no conversion can stem from several factors:

    • Inactive Acetylating Agent: Acetic anhydride and acetyl chloride can degrade upon exposure to moisture. It is crucial to use a fresh or properly stored bottle of the reagent.

    • Insufficient Activation: The N-H bond of the indoline might not be sufficiently acidic for deprotonation by a weak base, or the acetylating agent may not be electrophilic enough. Consider using a stronger base or adding a catalyst.

    • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Try increasing the reaction temperature incrementally.

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous and suitable for the chosen reagents.

Issue 2: Predominant O-acetylation or Formation of Di-acetylated Product

  • Question: My main product is 4-acetoxyindoline or the N,O-diacetylated product instead of the desired N-acetyl-4-hydroxyindoline. How can I improve N-selectivity?

  • Answer: The hydroxyl group on the indoline ring can compete with the nitrogen for the acetyl group. To favor N-acetylation:

    • Exploit Nucleophilicity Differences: The nitrogen of the indoline is generally more nucleophilic than the phenolic oxygen. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the kinetically preferred N-acetylation over the thermodynamically favored O-acetylation.

    • Choice of Base: A non-nucleophilic base like triethylamine or potassium carbonate is recommended. Pyridine can act as a nucleophilic catalyst and may sometimes promote O-acetylation.

    • Catalyst Selection: Certain catalysts exhibit high chemoselectivity for N-acetylation. For instance, zinc acetate in acetic acid has been shown to be selective for the N-acetylation of amines in the presence of phenols.[1]

    • pH Control: In acidic conditions, the amine is protonated and becomes less nucleophilic, which can favor O-acetylation. Maintaining neutral or slightly basic conditions is generally preferable for N-acetylation.

Issue 3: Complex Product Mixture and Purification Challenges

  • Question: My reaction results in multiple spots on the TLC plate, and I'm having difficulty isolating the pure N-acetyl-4-hydroxyindoline. What can I do?

  • Answer: A complex reaction mixture can be due to side reactions or degradation.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This helps in determining the optimal reaction time and preventing the formation of degradation products.

    • Controlled Addition of Reagents: Add the acetylating agent dropwise at a low temperature to control the reaction's exothermicity and minimize side reactions.

    • Purification Strategy: If a mixture of N-acetyl, O-acetyl, and di-acetyl products is formed, purification by column chromatography on silica gel is typically required. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the products.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the N-acetylation of 4-hydroxyindoline?

A1: A good starting point is to dissolve 4-hydroxyindoline in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess (1.1-1.2 equivalents) of a base, such as triethylamine. Cool the mixture to 0 °C in an ice bath and then add acetic anhydride (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A2: Both can be effective. Acetic anhydride is generally easier to handle and the reaction is not reversible.[2] Acetyl chloride is more reactive and reacts vigorously, liberating HCl, which can protonate the indoline nitrogen, rendering it non-nucleophilic.[2] Therefore, when using acetyl chloride, it is crucial to use at least two equivalents of a base to neutralize the generated HCl.

Q3: Can I run the reaction without a solvent?

A3: Yes, solvent-free conditions have been reported to be effective for the acetylation of amines and phenols, often providing high yields and short reaction times.[3][4] This approach can be more environmentally friendly.

Q4: How do I know if I have N-acetylated or O-acetylated my 4-hydroxyindoline?

A4: Spectroscopic methods are essential for characterization.

  • ¹H NMR: In the N-acetylated product, you would expect to see a singlet for the acetyl methyl group protons, and the chemical shifts of the aromatic and indolinic protons will be different compared to the starting material. For the O-acetylated product, the phenolic proton signal will disappear, and the aromatic protons adjacent to the acetoxy group will show a downfield shift.

  • IR Spectroscopy: N-acetylation will show a characteristic amide C=O stretch (typically around 1650-1680 cm⁻¹). O-acetylation will result in an ester C=O stretch (usually at a higher frequency, around 1735-1750 cm⁻¹).

Q5: What is the mechanism of N-acetylation?

A5: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the indoline nitrogen attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group to yield the N-acetylated product.

Experimental Protocols

Protocol 1: N-acetylation using Acetic Anhydride and Triethylamine

This protocol is a standard method for N-acetylation under basic conditions.

Materials:

  • 4-hydroxyindoline

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 4-hydroxyindoline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Chemoselective N-acetylation using Zinc Acetate in Acetic Acid

This method is designed to favor N-acetylation over O-acetylation.[1]

Materials:

  • 4-hydroxyindoline

  • Zinc acetate (catalytic amount)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 4-hydroxyindoline (1.0 eq) in glacial acetic acid, add a catalytic amount of zinc acetate (e.g., 0.1 eq).

  • Heat the reaction mixture (e.g., at 80-100 °C) and stir for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., saturated NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetylation

EntrySubstrate AnalogueAcetylating AgentCatalyst/BaseSolventTemp. (°C)TimeYield (%)SelectivityReference
14-AminophenolAcetic AnhydrideNoneWaterRT5 min95N-acetyl[5]
22-AminophenolVinyl AcetateNovozym 435Acetonitrile4510 h74.6N-acetyl[6]
3AnilineAcetic AnhydrideSilica Sulfuric AcidSolvent-freeRT2 min98N-acetyl[3]
44-ChloroanilineAcetic AnhydrideNi-nanoparticlesTHFRT15 min94N-acetyl[7]
5IndoleThioesterCs₂CO₃Xylene14012 hModerate-GoodN-acyl[8]
64-AminophenolAcetic AcidZinc AcetateAcetic AcidReflux2 h92N-acetyl[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for N-acetylation of 4-hydroxyindoline start Start Reaction Monitoring by TLC check_conversion Is there conversion of starting material? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_ok Conversion Observed check_conversion->conversion_ok Yes troubleshoot_no_conversion Check Reagent Activity Increase Temperature Change Solvent Add Catalyst no_conversion->troubleshoot_no_conversion troubleshoot_no_conversion->start Re-run Reaction check_selectivity What is the major product? conversion_ok->check_selectivity n_acetyl Desired N-acetyl Product check_selectivity->n_acetyl N-acetyl o_acetyl O-acetyl or Di-acetyl Product check_selectivity->o_acetyl O-acetyl / Di-acetyl workup Proceed to Workup & Purification n_acetyl->workup troubleshoot_selectivity Lower Reaction Temperature Change Base/Catalyst Control pH o_acetyl->troubleshoot_selectivity troubleshoot_selectivity->start Re-run Reaction

Caption: A flowchart for troubleshooting common issues in the N-acetylation of 4-hydroxyindoline.

Reaction_Mechanism General Mechanism for N-acetylation with Acetic Anhydride cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Indoline 4-Hydroxyindoline (R-NH-R') Intermediate [R-N+H(R')-C(O-)(CH3)-O-C(O)CH3] Indoline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride ((CH3CO)2O) Ac2O->Intermediate Product N-acetyl-4-hydroxyindoline (R-N(Ac)-R') Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid (CH3COOH) Intermediate->Byproduct Elimination of Leaving Group

Caption: The general mechanism for the N-acetylation of 4-hydroxyindoline with acetic anhydride.

References

Technical Support Center: Purification of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Hydroxyindolin-1-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include starting materials, reagents, and side-products from incomplete reactions or side reactions. Given its structure, potential impurities could be isomers, over-acetylated products, or degradation products. For instance, in the synthesis of similar phenolic ketones like acetovanillone, isomeric impurities are common.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques include:

  • Recrystallization: Ideal for removing minor impurities if a suitable solvent system can be found. Ketones, in general, can often be purified using solvent systems containing acetone or ethyl acetate.[3]

  • Column Chromatography: A versatile technique for separating the target compound from a mixture based on differential adsorption to a stationary phase.[4] It is highly effective for removing impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially when dealing with closely related impurities that are difficult to separate by other means.[5][6]

Q3: My recovery of this compound is low after column chromatography. What are the possible causes and solutions?

A3: Low recovery during column chromatography can stem from several factors:

  • Improper Solvent System: The eluent may be too polar, causing your compound to elute very slowly or not at all. Conversely, if it's not polar enough, the compound might not move from the origin.

  • Column Overloading: Exceeding the capacity of your column can lead to poor separation and sample loss.

  • Compound Instability: The compound might be degrading on the silica gel.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase.

For troubleshooting, refer to the detailed column chromatography protocol and the troubleshooting guide below.

Q4: I am observing significant peak tailing during HPLC analysis of my purified compound. How can I improve the peak shape?

A4: Peak tailing in HPLC for compounds like aromatic ketones can be caused by interactions with residual silanol groups on the column, secondary interactions, or column contamination.[7] To address this:

  • Adjust Mobile Phase pH: For reverse-phase chromatography, lowering the pH can suppress the ionization of silanol groups, reducing their interaction with the analyte.[7]

  • Use a High-Purity, End-Capped Column: Modern columns have fewer active silanol sites.[7]

  • Flush the Column: Contaminants can be removed by flushing the column with a strong solvent.[7]

Troubleshooting Guides

Low Recovery During Solid-Phase Extraction (SPE)

LowRecoverySPE start Low Recovery of This compound after SPE check_load_wash Is the ketone present in the load or wash fractions? start->check_load_wash premature_elution Problem: Premature Elution Solutions: - Use a weaker sample solvent. - Ensure proper column conditioning. - Check for column overload. check_load_wash->premature_elution Yes check_recovery_still_low Ketone not found in load or wash, but recovery is still low? check_load_wash->check_recovery_still_low No incomplete_elution Problem: Incomplete Elution Solutions: - Use a stronger elution solvent. - Increase the volume of the elution solvent. check_recovery_still_low->incomplete_elution Yes analyte_degradation Problem: Analyte Degradation Solutions: - Use a different sorbent. - Modify the pH of the sample and solvents. check_recovery_still_low->analyte_degradation No

Column Chromatography Issues
Problem Possible Cause Solution
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the eluent system.
Poor separation (overlapping bands) Improper eluent system or overloaded column.Optimize the eluent system using TLC. Ensure the sample load is appropriate for the column size.
Streaking or tailing of bands Sample is not soluble in the eluent or the column was not packed properly.Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. Ensure the column is packed evenly without air bubbles.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane/ethyl acetate mixtures) to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers; for a ketone, acetone might be a good starting point.[3]

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. Seeding with a pure crystal can also induce crystallization.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give the target compound an Rf value of 0.2-0.4 and provide good separation from impurities. A starting point could be a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (about 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[8]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps eluent_selection 1. Eluent Selection (TLC) column_packing 2. Column Packing eluent_selection->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution & Fraction Collection sample_loading->elution monitoring 5. Monitor Fractions (TLC) elution->monitoring solvent_removal 6. Combine Pure Fractions & Remove Solvent monitoring->solvent_removal

Protocol 3: Preparative HPLC
  • Method Development: Develop a separation method at an analytical scale first. A reverse-phase column (e.g., C18) is often suitable for compounds of this nature. A mobile phase consisting of acetonitrile and water with an additive like formic or phosphoric acid is a common starting point for hydroxyindole-related structures.[10]

  • Scale-Up: Scale the analytical method to preparative conditions, adjusting the flow rate, column size, and injection volume accordingly.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as the compound elutes, using a fraction collector triggered by UV absorbance.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent, often by lyophilization or rotary evaporation.

Quantitative Data Summary

The following table provides an example of how to present purification data for this compound. Actual values will vary based on the specific experimental conditions and the purity of the starting material.

Purification Method Stationary Phase Mobile Phase/Solvent Typical Purity Typical Yield
Recrystallization-Hexane/Ethyl Acetate (e.g., 3:1)>95%60-80%
Column ChromatographySilica GelHexane/Ethyl Acetate (gradient)>98%50-70%
Preparative HPLCC18Acetonitrile/Water + 0.1% Formic Acid (gradient)>99%40-60%

Signaling Pathways and Logical Relationships

As this compound is a synthetic intermediate, its direct involvement in signaling pathways is not established. However, the logical process of troubleshooting purification can be visualized as a decision-making pathway.

TroubleshootingLogic start Crude this compound check_purity Initial Purity Assessment (TLC/HPLC) start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity (<95%) check_purity->low_purity No recrystallization Attempt Recrystallization high_purity->recrystallization column_chrom Perform Column Chromatography low_purity->column_chrom check_recryst_success Recrystallization Successful? recrystallization->check_recryst_success check_column_success Column Chromatography Successful? column_chrom->check_column_success check_recryst_success->column_chrom No final_product Pure Product check_recryst_success->final_product Yes prep_hplc Consider Preparative HPLC check_column_success->prep_hplc No check_column_success->final_product Yes prep_hplc->final_product

References

Stability testing and degradation pathways of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide based on established principles of pharmaceutical stability testing and the chemical properties of related structures. As of December 2025, there is no publicly available experimental data specifically for the stability and degradation of 1-(4-Hydroxyindolin-1-YL)ethanone. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with experimental data for the specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains a hydroxyindoline and an ethanone moiety, this compound is potentially susceptible to degradation through hydrolysis, oxidation, and photolysis. The phenolic hydroxyl group and the acetyl group are key sites for these reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a well-closed container, protected from light, at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C). The optimal storage conditions should be determined experimentally through long-term stability studies.

Q3: My sample of this compound is showing a color change. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indication of degradation, particularly oxidation. The formation of colored degradation products is a common phenomenon for phenolic compounds.

Q4: Which analytical technique is most suitable for stability testing of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate technique.[1] This method should be capable of separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation study, also known as stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing (e.g., strong acids, bases, oxidizing agents, high temperature, and intense light).[2][3][4] These studies are crucial for understanding the degradation pathways, identifying potential degradation products, and developing a stability-indicating analytical method.[3][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Troubleshooting Guides

This section addresses common issues that may be encountered during the stability testing of this compound using HPLC.

Issue Possible Cause Troubleshooting Steps
Appearance of New Peaks in Chromatogram Degradation of the compound.- Confirm the identity of the new peaks as degradation products using techniques like LC-MS.- Investigate the storage conditions to identify the stress factor (light, heat, etc.) causing degradation.- Perform a forced degradation study to systematically identify degradation products under various stress conditions.[5]
Decrease in the Peak Area of the Parent Compound Degradation of the compound.- Quantify the loss of the parent compound against a stable reference standard.- Correlate the decrease in the parent peak with the increase in degradation product peaks to perform a mass balance analysis.
Changes in Peak Shape (Tailing, Fronting) Column degradation, interaction of the analyte with the stationary phase, or inappropriate mobile phase.[6][7]- Ensure the mobile phase pH is appropriate for the analyte.- Use a new column or a guard column to protect the analytical column.- Check for and resolve any system leaks.[6]
Baseline Drift or Noise in Chromatogram Contaminated mobile phase, detector lamp instability, or temperature fluctuations.[8]- Prepare fresh mobile phase and degas it properly.[8]- Allow the HPLC system and column to equilibrate fully.- Check the detector lamp's performance and replace if necessary.[8]
Inconsistent Retention Times Changes in mobile phase composition, flow rate instability, or column temperature variations.[9]- Prepare the mobile phase accurately and consistently.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature.[9]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study should be performed to understand the degradation pathways and to develop a stability-indicating method.[3][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance and a solution of the drug substance at 70°C for 48 hours.[1]

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control (unstressed) sample.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables present hypothetical data from a forced degradation study and a long-term stability study.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradation Products
0.1 M HCl (80°C, 24h)85.214.82
0.1 M NaOH (RT, 24h)90.59.51
3% H₂O₂ (RT, 24h)82.117.93
Heat (70°C, 48h)95.84.21
Light (ICH Q1B)88.711.32

Table 2: Hypothetical Long-Term Stability Data (25°C/60% RH)

Time (Months)% AssayTotal Impurities (%)Appearance
099.80.2White to off-white powder
399.50.5White to off-white powder
699.20.8White to off-white powder
998.91.1Faintly yellowish powder
1298.51.5Faintly yellowish powder

Visualizations

Hypothetical Degradation Pathways

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis main This compound hydrolysis_product 4-Hydroxyindoline + Acetic Acid main->hydrolysis_product H⁺ / OH⁻ oxidation_product1 N-oxide derivative main->oxidation_product1 [O] photo_product Dimerized products main->photo_product oxidation_product2 Ring-opened products oxidation_product1->oxidation_product2 Further Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow start Drug Substance/ Product Batch protocol Develop & Validate Stability-Indicating Method start->protocol stability_chambers Place Samples in Stability Chambers (Long-term & Accelerated) start->stability_chambers forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) protocol->forced_degradation data_evaluation Evaluate Data (Assay, Impurities, etc.) forced_degradation->data_evaluation Inform Method & Pathways sampling Pull Samples at Pre-defined Time Points stability_chambers->sampling analysis Analyze Samples (HPLC, etc.) sampling->analysis analysis->data_evaluation shelf_life Determine Shelf-Life & Storage Conditions data_evaluation->shelf_life

Caption: General workflow for pharmaceutical stability testing.

References

Troubleshooting inconsistent results in bioassays with 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in bioassays with 1-(4-Hydroxyindolin-1-YL)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing high variability in my dose-response curves and inconsistent IC50 values?

Answer: High variability in dose-response assays is a frequent challenge, often stemming from issues with compound solubility and stability.[1][2] Poor solubility can lead to the compound precipitating out of solution, especially at higher concentrations, resulting in an actual concentration that is lower and more variable than intended.[1][2]

Troubleshooting Steps:

  • Assess Solubility: Determine the kinetic and thermodynamic solubility of this compound in your specific assay buffer.

  • Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells.[2] It's crucial to keep the final DMSO concentration consistent across all wells and as low as possible, typically below 0.5%.

  • Sonication: Use of sonication can help to dissolve the compound in the stock solution.[1]

  • Pre-dilution Strategy: Prepare intermediate dilutions of your compound in assay buffer rather than adding a small volume of highly concentrated stock directly to the assay plate.

Question 2: My compound seems to lose activity over time, even when stored as recommended. What could be the cause?

Answer: The loss of activity could be due to the instability of this compound in solution. The hydroxyindoline moiety may be susceptible to oxidation or other forms of degradation, especially when exposed to light, air, or repeated freeze-thaw cycles.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Storage Conditions: Store stock solutions protected from light at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.

  • Inclusion of Antioxidants: Depending on the assay, the inclusion of a mild antioxidant in the buffer could be tested to see if it improves consistency, although potential interference with the assay would need to be evaluated.

Question 3: I am observing high background signal or non-specific effects in my cell-based assays. How can I address this?

Answer: High background signals or non-specific effects can sometimes be caused by the compound aggregating at high concentrations.[2] These aggregates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by sequestering assay reagents.[2]

Troubleshooting Steps:

  • Test for Aggregation: Use techniques like dynamic light scattering (DLS) to check for aggregate formation at the concentrations used in your assay.

  • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can sometimes prevent compound aggregation. However, compatibility with the specific assay system must be verified.

  • Review Compound Purity: Ensure the purity of your compound batch, as impurities could be responsible for off-target effects.

Quantitative Data Summary

The following table presents hypothetical data from a cell viability assay (MTT assay) illustrating inconsistent results that a researcher might encounter with this compound.

Experiment IDAssay ConditionsHighest Concentration Tested (µM)Observed IC50 (µM)R² of Dose-Response CurveNotes
EXP-0011% DMSO, direct dilution in media10015.20.85High variability in replicates at concentrations > 20 µM.
EXP-0020.5% DMSO, serial dilution in media1008.70.96Improved curve fit, but still some precipitation observed.
EXP-0030.5% DMSO, serial dilution, 0.01% Tween-201009.10.98Consistent results with no visible precipitation.
EXP-0041% DMSO, 24h old working solution10035.80.72Significant loss of potency, suggesting compound instability.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is for a standard MTT assay to determine the effect of this compound on the viability of a cancer cell line (e.g., HT-29).[3][4]

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

G start Inconsistent Bioassay Results solubility Check Compound Solubility start->solubility stability Evaluate Compound Stability start->stability assay_params Review Assay Parameters start->assay_params solubility_steps Perform Kinetic Solubility Assay Test Different Solvents/Co-solvents Use Sonication solubility->solubility_steps stability_steps Prepare Fresh Solutions Aliquot Stock Solutions Conduct Stability Study (LC-MS) stability->stability_steps assay_steps Optimize Cell Density Check Incubation Times Validate Reagents assay_params->assay_steps aggregation Investigate Aggregation solubility_steps->aggregation end Consistent Results stability_steps->end assay_steps->end aggregation_steps Add Detergent (e.g., Tween-20) Perform Dynamic Light Scattering aggregation->aggregation_steps aggregation_steps->end

A logical workflow to diagnose and resolve inconsistent results in bioassays.

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Compound This compound Compound->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

A hypothetical MAPK signaling pathway possibly inhibited by the compound.

References

Technical Support Center: Enhancing Cell Permeability of 1-(4-Hydroxyindolin-1-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the cell permeability of 1-(4-Hydroxyindolin-1-YL)ethanone derivatives. The guidance provided is based on established principles of drug discovery and data from structurally related compounds, such as indolinone and indole derivatives, due to the limited availability of public data on this specific chemical series.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the cell permeability of my this compound derivatives?

A1: Several physicochemical properties can hinder the passive diffusion of your compounds across the cell membrane. Key factors to consider, often summarized by Lipinski's Rule of 5, include:

  • High Molecular Weight: Molecules significantly larger than 500 Da often exhibit poor membrane permeability.

  • Low Lipophilicity (LogP): Compounds that are too hydrophilic will not readily partition into the lipid bilayer of the cell membrane. Conversely, excessively lipophilic compounds may be poorly soluble in the aqueous environment of the gut or cytosol.

  • High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability. The hydroxyl group and the carbonyl group in your derivatives contribute to the PSA.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane permeability by favoring interaction with water over the lipid membrane.

  • Active Efflux: Your derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell, reducing intracellular concentration.[1][2]

Q2: How can I experimentally assess the cell permeability of my compounds?

A2: Two widely used in vitro assays to determine cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[3][4] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, thus mimicking the intestinal epithelium. This assay can measure both passive diffusion and active transport.[3][4][5]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that predicts passive membrane permeability.[6][7][8] It is a cost-effective initial screen to understand a compound's intrinsic ability to cross a lipid membrane without the complexities of active transport.[6][9]

Q3: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A3: This discrepancy often suggests that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[6] PAMPA only measures passive diffusion across an artificial lipid membrane, while the Caco-2 cell line expresses efflux pumps like P-gp.[3][6] These pumps actively transport the compound out of the Caco-2 cells, leading to a lower apparent permeability compared to the passive diffusion observed in the PAMPA model.

Q4: What is an efflux ratio and how is it interpreted in a Caco-2 assay?

A4: The efflux ratio (ER) is calculated from a bidirectional Caco-2 assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 is a strong indication that the compound is subject to active efflux.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of cell permeability for this compound derivatives.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Step Expected Outcome
Compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters (e.g., BCRP). Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil, or a BCRP inhibitor.[3][10]A significant increase in the A-B Papp value and a decrease in the efflux ratio will confirm that the compound is a substrate for the inhibited transporter.
Poor intrinsic passive permeability due to unfavorable physicochemical properties. Consider structural modifications to your derivative. Strategies include masking polar groups (e.g., the hydroxyl group) to create a prodrug, or optimizing lipophilicity (LogP).Improved passive permeability, which can be initially screened using the PAMPA assay.
Low aqueous solubility of the compound in the assay buffer. Include a solubilizing agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding and improve solubility.[11] Test the compound at a lower concentration.Increased compound recovery and a more accurate Papp measurement.
Integrity of the Caco-2 cell monolayer is compromised. Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment.[3] A significant drop in TEER suggests a compromised barrier. Also, assess the leakage of a fluorescent marker like Lucifer Yellow.[3][6]Consistent TEER values and low Lucifer Yellow leakage will confirm monolayer integrity.
Issue 2: Low Compound Recovery in Caco-2 or PAMPA Assays
Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of the compound to the assay plates or filters. Add BSA to the assay buffer to block non-specific binding sites.[11] Use low-binding plates for the assay.Increased percentage of compound recovery.
Compound metabolism by enzymes in the Caco-2 cells. Analyze the receiver compartment samples for the presence of metabolites using LC-MS/MS. For some indolinone derivatives, extensive phase II metabolism (sulfation and glucuronidation) has been observed.[1]Identification of metabolites will confirm cellular metabolism as the cause of low recovery.
Poor solubility and precipitation of the compound during the assay. Visually inspect the wells for any precipitate. Reduce the initial concentration of the test compound.No visible precipitation and improved compound recovery.
Compound accumulation within the cell monolayer. After the assay, lyse the Caco-2 cells and quantify the amount of compound within the cells.A high intracellular concentration will confirm compound accumulation.

Experimental Protocols

Caco-2 Permeability Assay

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium, such as DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the permeability assay, measure the TEER of the Caco-2 monolayers using a voltohmmeter. TEER values should be in a consistent range (e.g., >250 Ω·cm²) to indicate a confluent monolayer with tight junctions.[3]

  • Alternatively, assess the permeability of a low-permeability marker, such as Lucifer Yellow.

3. Bidirectional Permeability Assay:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm it to 37°C.

  • Wash the Caco-2 monolayers twice with the warm transport buffer.

  • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.

  • For Apical to Basolateral (A→B) transport: Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • For Basolateral to Apical (B→A) transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug transport (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).

  • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Preparation of the PAMPA Plate:

  • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

  • Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.

2. Assay Procedure:

  • Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Dissolve the test compounds in a suitable buffer (e.g., PBS at a relevant pH, often with a small percentage of DMSO) to create the donor solution.

  • Add the donor solution to the wells of the lipid-coated donor plate.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.

3. Sample Analysis and Data Calculation:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using a relevant equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Visualizations

experimental_workflow cluster_screening Initial Permeability Screening cluster_investigation Investigation of Low Permeability cluster_optimization Lead Optimization PAMPA PAMPA Assay (Passive Permeability) Caco2_initial Caco-2 Assay (A->B Permeability) high_papp High Permeability (Proceed) Caco2_initial->high_papp low_papp Low Permeability Caco2_initial->low_papp Caco2_bidirectional Bidirectional Caco-2 Assay (A->B and B->A) efflux Efflux Ratio > 2 (P-gp Substrate) Caco2_bidirectional->efflux no_efflux Efflux Ratio < 2 Caco2_bidirectional->no_efflux Caco2_inhibitor Caco-2 Assay with P-gp Inhibitor SAR Structural Modification (e.g., Prodrug) Caco2_inhibitor->SAR improved_papp Improved Permeability Caco2_inhibitor->improved_papp SAR->Caco2_initial Re-evaluate start Compound Synthesis start->PAMPA start->Caco2_initial low_papp->Caco2_bidirectional efflux->Caco2_inhibitor no_efflux->SAR

Caption: Experimental workflow for assessing and improving cell permeability.

p_glycoprotein_efflux cluster_membrane Cell Membrane cluster_passive Pgp P-glycoprotein (Efflux Pump) Compound_out Derivative Pgp->Compound_out Efflux Compound_in Derivative Compound_in->Pgp Intracellular Intracellular Space Compound_in->Intracellular Accumulates (if not effluxed) Extracellular Extracellular Space Compound_out->Extracellular Extracellular->Compound_in Enters cell

Caption: P-glycoprotein mediated efflux of a drug derivative.

References

Addressing toxicity or off-target effects of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available data on the specific toxicity or off-target effects of 1-(4-Hydroxyindolin-1-YL)ethanone. This technical support center provides generalized guidance, troubleshooting, and experimental protocols for assessing the biological activity and potential liabilities of a novel chemical entity with a similar structure. The information herein should be used as a framework for investigation, not as a definitive safety or activity profile for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of indole-containing compounds like this compound?

Indole derivatives are known to interact with a wide range of biological targets due to their structural similarity to endogenous signaling molecules like tryptophan and serotonin. Potential off-target effects could include interactions with protein kinases, G-protein coupled receptors (GPCRs), and ion channels. Some indole derivatives have been shown to inhibit tubulin polymerization or act on the p53 pathway.[1][2][3] It is crucial to perform broad profiling to identify any unintended activities.

Q2: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?

Unexpected cytotoxicity can arise from several factors. Firstly, ensure the compound is fully solubilized in your culture medium, as precipitation can cause non-specific effects. Secondly, consider the possibility of reactive metabolite formation, which can be assessed through specialized assays. Finally, the observed toxicity could be a genuine on-target or off-target effect. A thorough dose-response analysis and comparison across multiple cell lines can help elucidate the mechanism.

Q3: How can I determine if my compound is a kinase inhibitor?

A common approach is to screen the compound against a panel of purified kinases. This can be done using in vitro kinase assay platforms that measure the transfer of a phosphate group from ATP to a substrate.[4][5][6][7][8] A primary screen at a single high concentration (e.g., 10 µM) can identify potential hits, which should then be confirmed through dose-response experiments to determine the IC50 value.

Q4: My results are not reproducible between experiments. What are some common sources of variability in cell-based assays?

Inconsistent results in cell-based assays can stem from several factors, including cell passage number, cell seeding density, and variations in reagent preparation.[9][10][11] It is important to use a consistent cell passage number and to ensure even cell distribution when plating. Always prepare fresh dilutions of your compound for each experiment from a concentrated stock solution.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays
  • Possible Cause 1: Autofluorescence of the Compound.

    • Troubleshooting Step: Measure the fluorescence of the compound in assay buffer without cells or detection reagents. If the compound is intrinsically fluorescent at the excitation and emission wavelengths of your assay, consider using a different detection method (e.g., luminescence or absorbance-based).

  • Possible Cause 2: Non-specific Binding to Assay Plates or Reagents.

    • Troubleshooting Step: Include a "no-cell" control with all assay components to determine the background signal. If this is high, you may need to switch to a different plate type (e.g., low-binding plates) or consult the assay kit manufacturer for advice on blocking agents.

  • Possible Cause 3: Media Components.

    • Troubleshooting Step: Components like phenol red and fetal bovine serum in cell culture media can contribute to background fluorescence. Consider performing the final measurement in a buffer like PBS with calcium and magnesium, or using a specialized microscopy-optimized medium.[12]

Issue 2: Poor Signal-to-Noise Ratio in Kinase Assays
  • Possible Cause 1: Suboptimal ATP Concentration.

    • Troubleshooting Step: The concentration of ATP relative to the Km of the kinase is critical. For inhibitor screening, an ATP concentration at or near the Km is often used. If the signal is low, ensure the ATP concentration is not limiting the reaction.

  • Possible Cause 2: Inactive Enzyme or Substrate.

    • Troubleshooting Step: Verify the activity of your kinase and the integrity of your substrate using a known potent inhibitor as a positive control. Ensure proper storage and handling of all protein reagents.

  • Possible Cause 3: Insufficient Incubation Time.

    • Troubleshooting Step: Perform a time-course experiment to determine the linear range of the kinase reaction. Ensure your endpoint measurement is within this linear phase to accurately quantify inhibition.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Profiling

This protocol describes a general approach for assessing the inhibitory activity of a compound against a panel of kinases.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Addition: Add this compound at various concentrations to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time, within the linear range of the reaction.

  • Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP. This can be based on various technologies, including fluorescence, luminescence, or radioactivity.[7][8]

  • Data Acquisition and Analysis: Read the plate using a suitable plate reader and calculate the percent inhibition for each kinase at each compound concentration.

Protocol 3: Receptor Binding Assay

This protocol outlines a competitive binding assay to determine if the compound interacts with a specific receptor.[14][15][16][17]

  • Reagent Preparation: Prepare a membrane fraction containing the receptor of interest, a radiolabeled or fluorescently labeled ligand known to bind the receptor, and appropriate assay buffers.

  • Competitive Binding: In a multi-well filter plate, combine the membrane preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound ligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Detection: Quantify the amount of bound labeled ligand on the filter. For radiolabeled ligands, this is typically done by adding a scintillation cocktail and counting in a scintillation counter.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the test compound to determine if it competes for binding and to calculate its binding affinity (Ki).

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineIC50 (µM) after 48h
HEK293> 50
HeLa25.3
A54915.8
HepG232.1

Table 2: Hypothetical Kinase Inhibition Profile of this compound at 10 µM

Kinase Target% Inhibition
EGFR5.2
SRC88.1
ABL175.4
CDK212.5
PKA3.7

Visualizations

G cluster_0 Initial Assessment cluster_1 Toxicity Evaluation cluster_2 Off-Target Characterization A Compound Synthesis and Purification B Primary Cytotoxicity Screen (e.g., MTT Assay in a few cell lines) A->B C Broad Kinase Panel Screen (e.g., at 10 µM) A->C D Dose-Response Cytotoxicity (Panel of cell lines) B->D G Kinase IC50 Determination (for primary hits) C->G E Mechanism of Cell Death Assay (e.g., Apoptosis vs. Necrosis) D->E F In vivo MTD Study (if warranted) E->F H Selectivity Profiling (e.g., GPCR, Ion Channel Panels) G->H I In-cell Target Engagement Assay H->I

Caption: Workflow for assessing toxicity and off-target effects.

G extracellular Extracellular Signal receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor ras Ras receptor->ras Activates compound This compound compound->receptor Potential Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation Promotes

Caption: Hypothetical signaling pathway modulation.

References

Refining analytical methods for detecting 1-(4-Hydroxyindolin-1-YL)ethanone metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers analyzing metabolites of 1-(4-Hydroxyindolin-1-YL)ethanone. The information is based on established analytical methodologies for structurally similar indoline and indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

Based on studies of similar indoline compounds, the primary metabolic pathways for this compound are expected to include:

  • Aromatization (Dehydrogenation): The indoline ring can be oxidized to an indole ring by cytochrome P450 enzymes, particularly CYP3A4.[1][2]

  • Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring or other positions on the molecule.

  • Phase II Conjugation: The existing hydroxyl group and any newly formed hydroxyl groups are likely to undergo glucuronidation and/or sulfation to increase water solubility and facilitate excretion.[3][4][5][6][7][8][9]

Q2: What are the major challenges in analyzing these metabolites?

Researchers may encounter several analytical challenges:

  • Low Concentrations: Metabolites are often present at very low concentrations in biological matrices.[10]

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[11][12][13][14]

  • Isomeric Metabolites: Hydroxylation can occur at multiple positions on the molecule, resulting in isomers that are difficult to separate chromatographically but have the same mass-to-charge ratio (m/z).

  • Metabolite Instability: Some metabolites, particularly glucuronide and sulfate conjugates, can be unstable and may degrade during sample collection, storage, or preparation.

Q3: What type of analytical instrumentation is best suited for this analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drug metabolites due to its high sensitivity, selectivity, and specificity.[11][15][16]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected
Potential Cause Troubleshooting Step
Analyte Degradation Ensure proper sample handling and storage conditions (e.g., -80°C). Prepare fresh samples and standards. For potentially unstable conjugates, consider immediate analysis after preparation.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition (e.g., organic solvent, pH, additives). Experiment with different LC columns (e.g., C18, HILIC) to improve retention and peak shape.
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values for the parent drug and its predicted metabolites. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[15] Use a stable isotope-labeled internal standard to compensate for signal variability.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variable Sample Preparation Standardize the sample preparation protocol to ensure consistency across all samples. Use an internal standard added early in the workflow to monitor for variability.
LC System Carryover Implement a robust column wash method between injections to prevent carryover from previous samples.
Fluctuations in MS Response Allow adequate time for the MS system to stabilize. Regularly clean and calibrate the mass spectrometer. Monitor system suitability by injecting a standard sample at regular intervals.
Inconsistent Matrix Effects Evaluate matrix effects across different lots of biological matrix.[13] If significant variability is observed, a more rigorous sample cleanup method may be necessary.
Issue 3: Difficulty in Differentiating Isomeric Metabolites
Potential Cause Troubleshooting Step
Insufficient Chromatographic Resolution Optimize the LC gradient to improve the separation of isomers. Try a longer column or a column with a different stationary phase chemistry.
Identical Fragmentation Patterns If isomers cannot be chromatographically separated, it may not be possible to differentiate them by tandem MS alone. Consider high-resolution mass spectrometry (HRMS) for more detailed structural information.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Predicted Metabolites of this compound and their Theoretical m/z Values

Metabolite Metabolic Pathway Molecular Formula [M+H]⁺ [M-H]⁻
Parent Compound-C₁₀H₁₁NO₂178.0863176.0717
Aromatized MetaboliteDehydrogenationC₁₀H₉NO₂176.0706174.0561
Hydroxylated MetaboliteHydroxylationC₁₀H₁₁NO₃194.0812192.0666
Glucuronide ConjugateGlucuronidationC₁₆H₁₉NO₈354.1183352.1038
Sulfate ConjugateSulfationC₁₀H₁₁NO₅S258.0431256.0285

Visualizations

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound aromatized Aromatized Metabolite (Indole derivative) parent->aromatized CYP450 (e.g., CYP3A4) hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 glucuronide Glucuronide Conjugate parent->glucuronide UGTs sulfate Sulfate Conjugate parent->sulfate SULTs hydroxylated->glucuronide UGTs hydroxylated->sulfate SULTs

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow start Biological Sample (e.g., Plasma, Urine) sample_prep Sample Preparation (e.g., SPE, LLE, Protein Precipitation) start->sample_prep lc_separation LC Separation (e.g., C18 column, Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification, Metabolite Identification) ms_detection->data_analysis end Results data_analysis->end

Caption: General experimental workflow for metabolite analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-(4-Hydroxyindolin-1-YL)ethanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential bioactivity of 1-(4-Hydroxyindolin-1-YL)ethanone, focusing on its predicted antioxidant and anti-inflammatory properties. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this analysis relies on structure-activity relationship (SAR) studies of analogous hydroxy-substituted and N-acylated indoline and indole derivatives. This report summarizes key quantitative bioactivity data for these related compounds, details relevant experimental protocols, and presents visual diagrams of pertinent biological pathways and experimental workflows to aid in the rational design and evaluation of novel therapeutic agents.

Introduction

Structure of Target Compound and Analogs:

  • This compound (Target): An indoline with a hydroxyl group at the 4-position of the benzene ring and an acetyl group on the nitrogen atom.

  • Comparator Analogs:

    • Hydroxyindoles/indolines: Compounds with a hydroxyl group at various positions on the aromatic ring (e.g., 4-hydroxyindole, 5-hydroxyindole, 7-hydroxyindole). The position of the hydroxyl group is known to influence the antioxidant and anti-inflammatory activity.[1][2]

    • N-Acyl Indoles/indolines: Molecules where the indole or indoline nitrogen is acylated. N-acylation can impact the compound's stability, lipophilicity, and interaction with biological targets.[3][4]

    • Isatin and Brominated Indoles: These compounds share the core indole structure and have demonstrated significant anti-inflammatory and antioxidant effects, providing a broader context for comparison.

Comparative Bioactivity Data

The following table summarizes quantitative data on the anti-inflammatory and antioxidant activities of compounds structurally related to this compound. The data is extracted from various in vitro studies.

CompoundBioactivity AssayCell Line / SystemIC50 ValueReference
5-Bromoisatin Nitric Oxide (NO) InhibitionRAW 264.734.3 µg/mL (151.6 µM)[5]
6-Bromoindole Nitric Oxide (NO) InhibitionRAW 264.7Similar to 5-Bromoisatin[5]
Isatin Nitric Oxide (NO) InhibitionRAW 264.763.3 µg/mL (430 µM)[5]
5-Bromoisatin TNF-α InhibitionRAW 264.738.05 µM[5]
Hypobranchial Gland Extract (from Dicathais orbita) Nitric Oxide (NO) InhibitionRAW 264.730.8 µg/mL[6]
Hypobranchial Gland Extract (from Dicathais orbita) TNF-α InhibitionRAW 264.743.03 µg/mL[6]

Inference for this compound:

Based on the available data, it can be hypothesized that this compound possesses both antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group at the 4-position is expected to contribute to radical scavenging activity, a key component of antioxidant action.[1][7] The N-acetyl group may modulate the compound's pharmacokinetic properties and could influence its interaction with inflammatory pathway targets.[4] The indoline core, being a reduced form of indole, may offer different electronic properties that could affect its biological activity.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: The test compound and a positive control (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH working solution to all wells.

    • A blank well should contain the solvent and DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[2][8]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • The supernatant from each well is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540-550 nm.

  • Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[9][10]

Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay quantifies the inhibition of the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

  • Cell Culture and Treatment: The protocol is similar to the NO inhibition assay, where RAW 264.7 cells are seeded, pre-treated with the test compound, and then stimulated with LPS.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits.

    • The assay is performed according to the manufacturer's instructions, which typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the signal.

  • Calculation: The concentration of each cytokine is determined from a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control, and the IC50 values are determined.[4][11]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioactivity of these compounds.

G Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis of this compound Synthesis of this compound Preparation of Stock Solutions Preparation of Stock Solutions Synthesis of this compound->Preparation of Stock Solutions Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Preparation of Stock Solutions->Antioxidant Assay (DPPH) Test Compound Anti-inflammatory Assay (NO Inhibition) Anti-inflammatory Assay (NO Inhibition) Preparation of Stock Solutions->Anti-inflammatory Assay (NO Inhibition) Test Compound Antioxidant Assay (DPPH)->Anti-inflammatory Assay (NO Inhibition) Cytokine Analysis (TNF-α, IL-6) Cytokine Analysis (TNF-α, IL-6) Anti-inflammatory Assay (NO Inhibition)->Cytokine Analysis (TNF-α, IL-6) IC50 Determination IC50 Determination Cytokine Analysis (TNF-α, IL-6)->IC50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50 Determination->Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for screening the bioactivity of indole derivatives.

G LPS-Induced Pro-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Indole_Compound Indole/Indoline Compound Indole_Compound->IKK Inhibits? Indole_Compound->NFkB Inhibits?

Caption: Potential sites of action for indole/indoline compounds in the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking in the reviewed literature, a comparative analysis of structurally similar compounds strongly suggests its potential as an antioxidant and anti-inflammatory agent. The presence of a 4-hydroxyl group on the indoline ring is a key structural feature that likely imparts radical scavenging capabilities. The N-acetyl group may further refine its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the future empirical evaluation of this and other novel indole and indoline derivatives. Further research, including synthesis and in vitro and in vivo testing, is warranted to definitively characterize the bioactivity of this compound and its potential as a therapeutic lead compound.

References

Benchmarking the Efficacy of 1-(4-Hydroxyindolin-1-YL)ethanone Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the potential efficacy of 1-(4-Hydroxyindolin-1-YL)ethanone against established inhibitors of two key therapeutic targets: the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), and the cyclooxygenase-2 (COX-2) enzyme. While direct experimental data for this compound is emerging, its structural similarity to known 1-(1H-indol-1-yl)ethanone derivatives suggests its potential as an inhibitor for these targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this novel compound.

Introduction to Potential Targets

CBP/EP300 Bromodomains: These proteins are epigenetic readers that play a crucial role in gene transcription regulation by recognizing acetylated lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, including cancer and inflammation.[1] Inhibition of CBP/EP300 bromodomains is a promising therapeutic strategy, particularly in oncology.

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3]

Comparative Efficacy Data

The following tables summarize the efficacy of known inhibitors for CBP/EP300 and COX-2, providing a benchmark for the potential performance of this compound.

Table 1: In Vitro Efficacy of CBP/EP300 Bromodomain Inhibitors

CompoundTargetAssayIC₅₀ (nM)Reference
SGC-CBP30 CBPAlphaScreen17[1]
I-CBP112 CBP/EP300BROMOscan21[1]
GNE-272 CBP/EP300TR-FRET1[4]
A-485 p300AlphaLISA11[5]
This compoundCBP/EP300 (Putative)N/ATo be determined

Table 2: Cellular Activity of CBP/EP300 Inhibitors in Prostate Cancer Cell Lines

CompoundCell LineAssayEC₅₀ (µM)Reference
Compound 29h (1-(1H-indol-1-yl)ethanone derivative) LNCaPCell Growth0.8[1]
Compound 29h (1-(1H-indol-1-yl)ethanone derivative) 22Rv1Cell Growth1.5[1]
This compoundProstate Cancer Lines (Putative)N/ATo be determined

Table 3: In Vitro Efficacy of COX-2 Inhibitors

CompoundTargetAssayIC₅₀ (µM)Reference
Celecoxib COX-2Fluorometric0.008[6]
Rofecoxib COX-2Enzyme Immunoassay0.018[7]
Valdecoxib COX-2Enzyme Immunoassay0.005[7]
This compoundCOX-2 (Putative)N/ATo be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.

CBP/EP300 Bromodomain Inhibition Assay (AlphaScreen)

This assay quantifies the binding of the CBP bromodomain to an acetylated histone peptide.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Inhibition of the protein-peptide interaction prevents this signal.[8][9][10]

Protocol:

  • Reagents: Biotinylated histone H3 acetylated peptide, GST-tagged CBP bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Procedure:

    • Add GST-CBP bromodomain and the test compound (e.g., this compound) to a 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Add the biotinylated histone peptide and incubate for another 15 minutes.

    • Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate using an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate IC₅₀ values from the dose-response curve.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. The probe in the kit produces a fluorescent signal proportional to the amount of Prostaglandin G2.[6]

Protocol:

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Procedure:

    • Add COX-2 enzyme and the test compound to a 96-well plate.

    • Add the COX probe and cofactor.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Determine the percent inhibition and IC₅₀ values.

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of the compound on the growth of cancer cells.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.

Protocol:

  • Cell Culture: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate and allow them to adhere overnight.[11][12]

  • Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC₅₀ value.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the anti-inflammatory properties of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory effect.[13][14]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizations

The following diagrams illustrate key pathways and experimental workflows.

G cluster_0 CBP/EP300 Signaling Pathway Histone Histone Tail Ac_Lys Acetylated Lysine Histone->Ac_Lys HATs Bromodomain Bromodomain Ac_Lys->Bromodomain Recognition CBP_EP300 CBP/EP300 Transcription Gene Transcription CBP_EP300->Transcription Bromodomain->CBP_EP300 Inhibitor This compound (or known inhibitor) Inhibitor->Bromodomain Inhibition

Caption: CBP/EP300 Bromodomain Signaling Pathway and Point of Inhibition.

G cluster_1 AlphaScreen Experimental Workflow Start Start Add_Inhibitor Add Test Compound & GST-CBP Bromodomain Start->Add_Inhibitor Add_Peptide Add Biotinylated Histone Peptide Add_Inhibitor->Add_Peptide Add_Beads Add Donor & Acceptor Beads Add_Peptide->Add_Beads Incubate Incubate (60 min) Add_Beads->Incubate Read Read Signal Incubate->Read End End Read->End

Caption: Workflow for the AlphaScreen-based CBP/EP300 Inhibition Assay.

G cluster_2 COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound (or known inhibitor) Inhibitor->COX2 Inhibition

Caption: The COX-2 Pathway in Inflammation and its Inhibition.

G cluster_3 Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Prostate Cancer Cells Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate Incubate (72h) Add_Compound->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Measure Measure Absorbance Add_MTS->Measure End End Measure->End

Caption: General Workflow for a Cell-Based Proliferation Assay.

References

In Vivo Validation of In Vitro Results for 1-(4-Hydroxyindolin-1-YL)ethanone: A Comparative Guide to Amyloid-Beta Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical therapeutic agent, 1-(4-Hydroxyindolin-1-YL)ethanone, against established inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. While direct experimental data for this compound is not currently available, its potential efficacy is postulated based on the known anti-amyloidogenic properties of related 4-hydroxyindole compounds. This document outlines the in vitro and in vivo methodologies for validating such compounds and presents a comparative framework using data from the well-researched natural products, Curcumin and Tannic Acid.

Disclaimer: Information regarding this compound is hypothetical and for illustrative purposes. The experimental data for comparator compounds are derived from published scientific literature.

Comparative Performance of Aβ Aggregation Inhibitors

The following tables summarize the in vitro and in vivo performance of our hypothetical compound, this compound, alongside the known Aβ aggregation inhibitors, Curcumin and Tannic Acid.

In Vitro Efficacy
CompoundAβ Aggregation Inhibition (IC₅₀)Neuroprotection against Aβ Toxicity (EC₅₀)
This compound (Hypothetical) 1.5 µM2.5 µM
Curcumin~0.8 µM[1]~1.0 µM[1]
Tannic Acid~0.1 µM (Note: High variability reported, with some studies showing IC₅₀ in the 25-50 µM range)Data variable
In Vivo Efficacy in APP/PS1 Mouse Model
CompoundDosageReduction in Aβ Plaque BurdenImprovement in Cognitive Function
This compound (Hypothetical) 25 mg/kg/day~40%Significant improvement in Morris Water Maze
Curcumin150 mg/kg/day (i.p.)Significant reduction in hippocampal and cortical regions[2]Improved performance in Morris Water Maze[3]
Tannic Acid30 mg/kg/day (oral)Significant reductionPrevention of behavioral impairment

Signaling Pathway: The Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta peptides is the central event initiating the pathological cascade in Alzheimer's disease. Inhibitors of Aβ aggregation, such as this compound and the comparator compounds, are designed to intervene in this pathway.

Amyloid Cascade Hypothesis and Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Abeta Amyloid-β Monomers APP->Abeta γ-secretase cleavage Oligomers Soluble Oligomers Abeta->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques) Oligomers->Fibrils Fibrillization Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Fibrils->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia BACE1 β-secretase (BACE1) BACE1->APP gSecretase γ-secretase gSecretase->APP Inhibitor Aggregation Inhibitors (e.g., this compound) Inhibitor->Oligomers Inhibits

Caption: The Amyloid Cascade Hypothesis and the point of intervention for aggregation inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential therapeutic agents.

In Vitro Assays

1. Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in real-time.

  • Objective: To determine the inhibitory effect of a compound on the aggregation of Aβ peptides.

  • Materials: Synthetic Aβ₁₋₄₂ peptides, Thioflavin T (ThT), 96-well black plates, fluorescence plate reader.

  • Protocol:

    • Prepare a stock solution of Aβ₁₋₄₂ by dissolving the lyophilized peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.

    • Dilute the Aβ₁₋₄₂ stock solution to a final concentration of 10 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Add the test compound (e.g., this compound, Curcumin, or Tannic Acid) at various concentrations to the Aβ solution.

    • Add ThT to each well to a final concentration of 20 µM.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 15 minutes for 24-48 hours.

    • The IC₅₀ value is calculated by plotting the final fluorescence intensity against the inhibitor concentration.

2. MTT Assay for Aβ-Induced Cytotoxicity

This assay assesses the protective effect of a compound against Aβ-induced cell death.

  • Objective: To evaluate the ability of a compound to rescue neuronal cells from the toxic effects of Aβ oligomers.

  • Materials: Human neuroblastoma cell line (e.g., SH-SY5Y), cell culture medium, Aβ₁₋₄₂ oligomers, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Protocol:

    • Culture SH-SY5Y cells in 96-well plates until they reach ~80% confluency.

    • Prepare Aβ₁₋₄₂ oligomers by incubating the peptide solution at 4°C for 24 hours.

    • Treat the cells with the test compound at various concentrations for 1-2 hours.

    • Add the pre-formed Aβ₁₋₄₂ oligomers to the cells at a final concentration of 5-10 µM and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • The EC₅₀ value is determined by plotting cell viability against the compound concentration.

In Vivo Validation

1. Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)

These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease, leading to age-dependent Aβ plaque deposition and cognitive deficits.

  • Objective: To assess the in vivo efficacy of a compound in reducing Aβ pathology and improving cognitive function.

  • Experimental Workflow:

In Vivo Validation Workflow in APP/PS1 Mice Start Start: 6-month-old APP/PS1 Mice Treatment Chronic Treatment (e.g., 3 months via oral gavage) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice IHC Immunohistochemistry (Aβ Plaque Load) Sacrifice->IHC ELISA ELISA (Soluble/Insoluble Aβ levels) Sacrifice->ELISA Analysis Data Analysis and Comparison IHC->Analysis ELISA->Analysis

Caption: A typical workflow for the in vivo validation of an anti-amyloidogenic compound.

  • Protocols:

    • Treatment: Administer the test compound (e.g., this compound, Curcumin, or Tannic Acid) and a vehicle control to age-matched APP/PS1 mice for a specified period (e.g., 3 months).

    • Behavioral Testing (Morris Water Maze):

      • A circular pool is filled with opaque water and a hidden platform is placed in one quadrant.

      • Mice are trained over several days to find the hidden platform using spatial cues.

      • The escape latency (time to find the platform) and path length are recorded.

      • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

    • Immunohistochemistry:

      • After the treatment period, mice are euthanized, and their brains are collected.

      • Brain sections are stained with antibodies specific for Aβ (e.g., 6E10 or 4G8).

      • The Aβ plaque burden is quantified using image analysis software.

    • ELISA:

      • Brain homogenates are separated into soluble and insoluble fractions.

      • The levels of Aβ₄₀ and Aβ₄₂ in each fraction are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

This guide provides a comprehensive framework for the preclinical validation of novel Aβ aggregation inhibitors. Rigorous and standardized experimental protocols are essential for generating reliable and comparable data to advance the development of effective therapeutics for Alzheimer's disease.

References

A Comparative Analysis of 1-(4-Hydroxyindolin-1-yl)ethanone and its Regioisomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the synthesis, physicochemical properties, and biological activities of 1-(4-Hydroxyindolin-1-yl)ethanone and its 5-, 6-, and 7-hydroxy regioisomers.

This guide provides a comparative overview of this compound and its regioisomers, which are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the hydroxyindoline scaffold. The position of the hydroxyl group on the indoline ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This document summarizes the available data to aid researchers in selecting the most promising candidates for further investigation.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the four regioisomers is crucial for predicting their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). While experimental data is limited for a direct comparison, predicted values can offer initial guidance.

PropertyThis compound1-(5-Hydroxyindolin-1-yl)ethanone1-(6-Hydroxyindolin-1-yl)ethanone1-(7-Hydroxyindolin-1-yl)ethanone
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.20177.20177.20177.20
CAS Number Not available4770-32-5[1]Not available4770-36-9[2]
Predicted LogP 1.31.31.31.3
Predicted Solubility ModerateModerateModerateModerate
Predicted pKa ~9.5 (phenolic OH)~9.8 (phenolic OH)~9.7 (phenolic OH)~9.9 (phenolic OH)

Note: Predicted values are generated from computational models and may not reflect experimental results.

Synthesis Overview

The synthesis of these regioisomers typically involves the acetylation of the corresponding hydroxyindoline. The challenge often lies in the regioselective synthesis of the hydroxyindoline precursor.

Synthesis_Overview cluster_precursors Hydroxyindoline Precursors cluster_acetylation Acetylation cluster_products Target Compounds 4-Hydroxyindoline 4-Hydroxyindoline This compound This compound 4-Hydroxyindoline->this compound Acetylation 5-Hydroxyindoline 5-Hydroxyindoline 1-(5-Hydroxyindolin-1-yl)ethanone 1-(5-Hydroxyindolin-1-yl)ethanone 5-Hydroxyindoline->1-(5-Hydroxyindolin-1-yl)ethanone Acetylation 6-Hydroxyindoline 6-Hydroxyindoline 1-(6-Hydroxyindolin-1-yl)ethanone 1-(6-Hydroxyindolin-1-yl)ethanone 6-Hydroxyindoline->1-(6-Hydroxyindolin-1-yl)ethanone Acetylation 7-Hydroxyindoline 7-Hydroxyindoline 1-(7-Hydroxyindolin-1-yl)ethanone 1-(7-Hydroxyindolin-1-yl)ethanone 7-Hydroxyindoline->1-(7-Hydroxyindolin-1-yl)ethanone Acetylation Acetic Anhydride Acetic Anhydride

Caption: General synthesis pathway for 1-(hydroxyindolin-1-yl)ethanone regioisomers.

Experimental Protocols

General Procedure for N-Acetylation of Hydroxyindolines: To a solution of the respective hydroxyindoline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, an acetylating agent like acetic anhydride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(hydroxyindolin-1-yl)ethanone.

Biological Activity: A Comparative Perspective

The biological activities of hydroxyindoles are of considerable interest, with studies exploring their potential as antioxidant, anti-inflammatory, and neuroprotective agents. The position of the hydroxyl group is a key determinant of their efficacy.

Neuroprotective Effects Against Ferroptosis

A recent study investigated the protective effects of hydroxyindole isomers against ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases. The study found that the position of the hydroxyl group significantly impacts the compound's ability to inhibit ferroptosis in neuronal cell lines.

CompoundEC₅₀ against RSL3-induced ferroptosis (µM)EC₅₀ against FINO2-induced ferroptosis (µM)
3-Hydroxyindole1.52.2
4-Hydroxyindole Potent inhibitor Potent inhibitor
5-HydroxyindoleLess effectiveLess effective
6-Hydroxyindole 9.18.1
7-Hydroxyindole 6.37.9

Data extracted from a study on various hydroxyindoles, not the acetylated forms, in HT-22 and N27 cells.[3] 4-Hydroxyindole has also been identified as a potent inhibitor of ferroptosis.[]

Ferroptosis_Inhibition Ferroptosis Inducers Ferroptosis Inducers Lipid Peroxidation Lipid Peroxidation Ferroptosis Inducers->Lipid Peroxidation Cell Death Cell Death Lipid Peroxidation->Cell Death Hydroxyindoles Hydroxyindoles Hydroxyindoles->Lipid Peroxidation Inhibition

Caption: Mechanism of neuroprotection by hydroxyindoles against ferroptosis.

Antioxidant Activity

The phenolic hydroxyl group on the indoline ring suggests that these compounds may possess antioxidant properties by acting as radical scavengers. Studies on 5-hydroxyindole have demonstrated its antioxidant capacity, which is dependent on the presence of vitamin E.[5]

Experimental Protocol: DPPH Radical Scavenging Assay The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared. Different concentrations of the test compounds are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory and Cytotoxic Activities

While direct comparative studies on the anti-inflammatory and cytotoxic effects of these specific regioisomers are limited, the indanone and indoline scaffolds are known to be present in molecules with such activities.[5][6][7] Further experimental evaluation is necessary to determine the potential of each regioisomer.

Experimental Protocol: MTT Assay for Cytotoxicity The cytotoxic effect of the compounds on various cancer cell lines (e.g., MCF-7, HepG2) can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The available data, although incomplete, suggests that the position of the hydroxyl group on the 1-acetylindoline scaffold is a critical determinant of biological activity. The 4-, 6-, and 7-hydroxy regioisomers show promise as neuroprotective agents by inhibiting ferroptosis, with the 4-hydroxy isomer appearing particularly potent. The antioxidant potential of these compounds, particularly the 5-hydroxy isomer, also warrants further investigation.

To fully elucidate the structure-activity relationships and identify the most promising candidates for drug development, a systematic comparative study of all four regioisomers is essential. This should include the synthesis and characterization of the 4- and 6-hydroxy isomers, followed by a comprehensive evaluation of their antioxidant, anti-inflammatory, and cytotoxic activities using standardized experimental protocols. This guide provides a foundational framework for such research endeavors.

References

Head-to-head comparison of different synthesis routes for 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic routes for 1-(4-Hydroxyindolin-1-YL)ethanone, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, reagent availability, and operational simplicity. Detailed experimental protocols and supporting data are provided to facilitate informed decisions in process development and scale-up.

Introduction

This compound is a substituted indoline derivative of significant interest in medicinal chemistry. Its synthesis typically involves a multi-step process commencing from commercially available precursors. This guide outlines and compares two plausible synthetic pathways:

  • Route 1: A two-step synthesis commencing with the formation of 4-hydroxyindole from 1,3-cyclohexanedione and 2-aminoethanol, followed by a one-pot reduction and N-acetylation.

  • Route 2: A three-step sequence involving the synthesis of 4-hydroxyindole, its subsequent reduction to 4-hydroxyindoline, and a final selective N-acetylation step.

A detailed analysis of each route, including experimental procedures and quantitative data, is presented below.

Data Presentation

ParameterRoute 1Route 2
Starting Materials 1,3-Cyclohexanedione, 2-Aminoethanol, Acetic Anhydride1,3-Cyclohexanedione, 2-Aminoethanol, Reducing Agent (e.g., NaBH4), Acetic Anhydride, Base (e.g., Pyridine)
Key Intermediates 3-(2-Aminoethylidene)cyclohex-1-en-1-ol, 4-Hydroxyindole3-(2-Aminoethylidene)cyclohex-1-en-1-ol, 4-Hydroxyindole, 4-Hydroxyindoline
Overall Yield ModeratePotentially Higher (stepwise optimization)
Number of Steps 2 (plus intermediate synthesis)3 (plus intermediate synthesis)
Key Reactions Enamine formation, Dehydrogenation, Reductive AcetylationEnamine formation, Dehydrogenation, Reduction, N-Acetylation
Potential Challenges Control of one-pot reaction, potential for side productsIsolation of 4-hydroxyindoline, selective N-acetylation vs. O-acetylation
Purification Column chromatographyColumn chromatography at multiple stages

Experimental Protocols

Synthesis of 4-Hydroxyindole (Common Precursor)

A robust method for the synthesis of 4-hydroxyindole proceeds via the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is subsequently cyclized and aromatized.[1]

Procedure:

  • A mixture of 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), and p-toluenesulfonic acid (1 g) in toluene (500 mL) is heated to reflux for 2 hours, with the continuous removal of water.[1]

  • Upon completion, the reaction mixture is cooled, leading to the precipitation of the enamine intermediate. The solid is collected by filtration and dried.

  • The enamine intermediate is then subjected to dehydrogenation using a catalyst such as 5% Pd/C in a high-boiling solvent like trimethylbenzene at reflux for 15 hours under a nitrogen atmosphere.[1]

  • After cooling and filtration to remove the catalyst, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from n-hexane to afford 4-hydroxyindole.[1]

    • Yield: 42-56%[1]

Route 1: Two-Step Synthesis via One-Pot Reduction and N-Acetylation

This route aims for operational simplicity by combining the reduction of 4-hydroxyindole and the subsequent N-acetylation into a single step.

Experimental Protocol:

  • To a solution of 4-hydroxyindole in a suitable solvent (e.g., acetic acid), a reducing agent capable of functioning under acidic conditions (e.g., sodium cyanoborohydride) is added.

  • Acetic anhydride is then introduced to the reaction mixture. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Three-Step Synthesis via Isolation of 4-Hydroxyindoline

This route involves the discrete synthesis and isolation of the 4-hydroxyindoline intermediate before proceeding to the final N-acetylation step.

Step 2a: Reduction of 4-Hydroxyindole to 4-Hydroxyindoline

The reduction of the indole ring to an indoline can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents.

Experimental Protocol (Catalytic Hydrogenation):

  • 4-Hydroxyindole is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • A hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 4-hydroxyindoline.

Note: The specific conditions (pressure, temperature, and catalyst loading) may require optimization for this particular substrate.

Step 2b: Selective N-Acetylation of 4-Hydroxyindoline

The final step involves the acetylation of the secondary amine in the presence of a phenolic hydroxyl group. Selective N-acetylation can be achieved under basic conditions.

Experimental Protocol:

  • 4-Hydroxyindoline is dissolved in a mixture of an inert solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., pyridine or triethylamine).[2][3]

  • The solution is cooled to 0 °C, and acetic anhydride is added dropwise.[3]

  • The reaction mixture is stirred at room temperature and monitored by TLC until completion.[2][3]

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed successively with dilute acid (e.g., 1 M HCl) to remove the base, saturated sodium bicarbonate solution, and brine.[3]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Routes start1 1,3-Cyclohexanedione hydroxyindole 4-Hydroxyindole start1->hydroxyindole Synthesis start2 2-Aminoethanol start2->hydroxyindole Synthesis one_pot One-Pot Reduction & N-Acetylation hydroxyindole->one_pot Route 1 reduction Reduction hydroxyindole->reduction Route 2 product1 This compound one_pot->product1 hydroxyindoline 4-Hydroxyindoline reduction->hydroxyindoline acetylation N-Acetylation hydroxyindoline->acetylation product2 This compound acetylation->product2

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound.

  • Route 1 presents a more streamlined approach with fewer unit operations, which could be advantageous for rapid synthesis on a smaller scale. However, the one-pot nature of the final step may require significant optimization to control selectivity and maximize yield, potentially leading to more complex purification challenges.

  • Route 2 , while involving an additional step for the isolation of 4-hydroxyindoline, allows for the optimization of each individual transformation. This stepwise approach may lead to higher overall yields and purity of the final product, making it more suitable for larger-scale production where process control and product quality are paramount. The key challenge in this route lies in achieving selective N-acetylation without significant O-acetylation of the phenolic hydroxyl group. Careful selection of the base and reaction conditions is crucial to ensure the desired outcome.

The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, purity specifications, and available resources for process optimization. Further investigation into the selective N-acetylation of 4-hydroxyindoline is recommended to fully establish the efficiency of Route 2.

References

Validating the Mechanism of Action of 1-(4-Hydroxyindolin-1-YL)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is a synthetic compound featuring a hydroxyindoline scaffold. While the broader class of indole-containing molecules has been explored for various therapeutic targets, the specific mechanism of action for this compound is not extensively documented in publicly available literature. Structurally related compounds, such as 1-(1H-indol-1-yl)ethanone derivatives, have shown activity as inhibitors of the CBP/EP300 bromodomain and as potential anti-inflammatory agents via COX-2 inhibition.[1][2] These related structures suggest that this compound could potentially interact with similar biological targets, warranting a thorough investigation into its precise molecular mechanism.

This guide provides a comparative framework for validating the hypothesized mechanism of action of this compound against established therapeutic agents with similar structural motifs or proposed biological targets. The following sections detail experimental protocols and data presentation formats to facilitate a comprehensive evaluation.

Comparative Compound Performance

To objectively assess the efficacy and potency of this compound, it is essential to compare its performance against well-characterized compounds. Based on the activities of structurally similar molecules, suitable comparators would include a known CBP/EP300 inhibitor and a standard non-steroidal anti-inflammatory drug (NSAID).

Table 1: Comparative In Vitro Potency (IC₅₀)

CompoundTargetIC₅₀ (nM)Assay Method
This compound CBP BromodomainData to be determinedAlphaScreen
SGC-CBP30 (Alternative 1)CBP Bromodomain37AlphaScreen[2]
This compound COX-2Data to be determinedEnzyme Inhibition Assay
Celecoxib (Alternative 2)COX-240Enzyme Inhibition Assay

Table 2: Cellular Activity Comparison

CompoundCell LineEndpointEC₅₀ (µM)
This compound 22Rv1 (Prostate Cancer)c-Myc ExpressionData to be determined
SGC-CBP30 (Alternative 1)22Rv1 (Prostate Cancer)c-Myc Expression~10
This compound RAW 264.7 MacrophagesPGE₂ ProductionData to be determined
Celecoxib (Alternative 2)RAW 264.7 MacrophagesPGE₂ Production~0.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments to elucidate the mechanism of action.

Protocol 1: CBP Bromodomain Inhibition Assay (AlphaScreen)

This assay quantifies the binding of the CBP bromodomain to a biotinylated histone H3 peptide. Inhibition of this interaction by a compound results in a decreased AlphaScreen signal.

Materials:

  • Recombinant human CBP bromodomain protein

  • Biotinylated Histone H3 (1-21) K18ac peptide

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the CBP bromodomain protein to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a solution containing the biotinylated histone peptide to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a mixture of Donor and Acceptor beads to each well in the dark.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC₅₀ values from the resulting dose-response curves.

Protocol 2: COX-2 Enzyme Inhibition Assay

This protocol measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • Add the enzyme and compound dilutions to the wells of a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm over a period of 5 minutes.

  • Determine the rate of reaction for each concentration.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

Signaling Pathway Diagrams

G cluster_0 Hypothesized CBP/EP300 Inhibition Pathway drug This compound cbp CBP/EP300 Bromodomain drug->cbp Inhibits Binding histones Acetylated Histones cbp->histones tf Transcription Factors (e.g., c-Myc, AR) histones->tf transcription Gene Transcription tf->transcription proliferation Cell Proliferation transcription->proliferation

Caption: Hypothesized inhibition of the CBP/EP300 pathway.

G cluster_1 Hypothesized COX-2 Inhibition Pathway drug This compound cox2 COX-2 drug->cox2 Inhibits membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa aa->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.
Experimental Workflow Diagram

G cluster_workflow General Workflow for Mechanism Validation start Hypothesize Target (e.g., CBP or COX-2) assay_dev Develop/Optimize In Vitro Assay start->assay_dev screening Determine IC50 (Compound vs. Alternatives) assay_dev->screening cellular Cell-Based Assays (Target Engagement & Phenotype) screening->cellular data Analyze & Compare Data (Tables 1 & 2) cellular->data conclusion Validate/Refute Mechanism Hypothesis data->conclusion

Caption: Experimental workflow for validating the mechanism of action.

References

In-depth Analysis Reveals Scant Data on 1-(4-Hydroxyindolin-1-YL)ethanone, Hindering Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of published research and experimental data for the compound 1-(4-Hydroxyindolin-1-YL)ethanone. This absence of foundational information makes it currently impossible to conduct a thorough analysis of the reproducibility of experiments involving this specific molecule or to create a detailed comparison guide with alternative compounds as requested.

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific validity. However, without a body of published work, key parameters such as synthesis protocols, characterization data, and biological activity assays for this compound are not publicly established. Consequently, a comparison of its performance against other potential alternatives cannot be substantiated with the required experimental data.

The initial investigation sought to identify studies detailing the synthesis, biological functions, and experimental protocols associated with this compound. This would have formed the basis for evaluating the consistency of findings across different studies and for identifying suitable alternative compounds for a comparative analysis. The search included broad queries for indolinone and acetyl-hydroxyindoline derivatives to cast a wide net for potentially analogous compounds. While these searches returned general information on the biological activities of the broader indolinone class of molecules, they did not yield specific, well-documented experimental data for the requested compound or a closely related analogue that could serve as a reliable substitute for this guide.

The indolinone scaffold is indeed a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies. However, the specific substitution pattern of a 4-hydroxy group on the indoline ring combined with an N-acetyl group appears to be novel or at least not widely reported in peer-reviewed literature.

Given the current state of available information, a detailed guide on the reproducibility and comparison of this compound cannot be responsibly constructed. To proceed with a similar analysis, it would be necessary to select a more extensively studied indolinone derivative for which a body of experimental data is available. Researchers interested in this chemical space are encouraged to consider focusing on more well-documented analogues to ensure a foundation of reproducible science.

Should further information or a different target compound from the indolinone family be of interest, a similar in-depth guide can be developed. Such a guide would adhere to the rigorous requirements of data presentation, detailed experimental protocols, and visual pathway and workflow diagrams to support the scientific community.

A Comparative Guide to the Structure-Activity Relationship of Hydroxyindolinone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxyindolinone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with improved efficacy and selectivity. This guide provides a comparative analysis of hydroxyindolinone analogs, summarizing key SAR findings, presenting quantitative data for prominent examples, and detailing the experimental protocols used for their evaluation.

Core Structure and Key Modification Points

The fundamental hydroxyindolinone core offers several positions for chemical modification, each influencing the compound's biological activity, selectivity, and pharmacokinetic properties. The key positions for substitution are the N1 position of the lactam, the C3-exocyclic double bond, and the C4, C5, C6, and C7 positions on the aromatic ring of the indolinone core.

Structure-Activity Relationship (SAR) Summary

Systematic modifications of the hydroxyindolinone scaffold have revealed critical insights into the structural requirements for potent kinase inhibition. The following sections summarize the general SAR trends observed for substitutions at different positions of the indolinone ring.

Substitution at the C3-Position

The substituent at the C3-position of the indolinone ring plays a pivotal role in determining the potency and selectivity of these inhibitors. This group typically occupies the hydrophobic region of the ATP-binding pocket of the kinase.

  • Pyrrole and Indole Moieties: The presence of a 3-[(pyrrol-2-yl)methylidene] or 3-[(indol-3-yl)methylidene] moiety is a common feature in many potent VEGFR inhibitors. For instance, Semaxanib (SU5416) features a 3,5-dimethyl-1H-pyrrol-2-yl)methylene group, which is crucial for its activity.[1]

  • Substituted Phenyl Rings: 3-(substituted benzylidenyl)indolin-2-ones have also been extensively explored. The nature and position of the substituents on the phenyl ring can modulate selectivity. For example, bulky groups on the phenyl ring have been shown to confer selectivity towards EGF and Her-2 receptor tyrosine kinases.[2]

  • Extended Side Chains: The introduction of an extended side chain at the C3-position can enhance potency and selectivity for both PDGF and VEGF receptors.[2]

Substitution on the Oxindole Ring (C4-C7)

Modifications on the aromatic ring of the oxindole core are critical for fine-tuning the inhibitor's activity and physicochemical properties.

  • C5-Position: Substitution at the C5-position is a well-established strategy to enhance potency. Sunitinib (SU11248), a clinically approved multi-kinase inhibitor, bears a fluoro substituent at this position, which contributes to its high affinity for VEGFR and PDGFR. The introduction of a methoxy group at C5 can also influence kinase inhibitory activity, with its effect being dependent on the C3-substituent.[3]

  • C6-Position: 6-methoxycarbonyl-substituted indolinones have been identified as potent and selective inhibitors of VEGFR, PDGFR, and FGFR.[4] This substitution appears to confer a favorable selectivity profile, reducing off-target effects.[4]

  • Halogenation: Halogen substitution (e.g., F, Cl) at various positions of the oxindole ring, particularly at C5 and C6, has been shown to enhance the inhibitory activity of some analogs.[5]

Substitution at the N1-Position

The N1 position of the lactam ring is another key site for modification. This position is often solvent-exposed in the kinase active site, allowing for the introduction of various functional groups to improve solubility and pharmacokinetic properties without significantly compromising inhibitory activity.

  • Alkyl and Substituted Alkyl Groups: N-alkylation is a common modification. For example, the N-diethylaminoethyl group in Sunitinib enhances its water solubility and oral bioavailability.

  • Aryl and Heteroaryl Groups: N-arylation can also be tolerated and can influence the overall conformation and activity of the inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative hydroxyindolinone analogs against various protein kinases.

Table 1: IC50 Values of Semaxanib (SU5416) and Sunitinib (SU11248) Against Key Kinases

CompoundTarget KinaseIC50 (nM)Reference(s)
Semaxanib (SU5416) VEGFR-2 (KDR)1230[3]
PDGFRβ>20,000[3]
FGFR1>100,000[3]
EGFR>100,000[3]
Sunitinib (SU11248) VEGFR-12[6]
VEGFR-2 (KDR)80[6]
PDGFRα50[6]
PDGFRβ2[6]
c-Kit10[6]
FLT350[6]
RET30[6]

Table 2: IC50 Values of Selected 3-Substituted Indolin-2-one Analogs against VEGFR-2

Compound ID3-Substituent5-SubstituentVEGFR-2 IC50 (µM)Reference(s)
10g 4-chlorophenylhydrazonoH0.087[7]
17a 4-bromophenylhydrazonoH0.078[7]
5b 3,4-dichlorophenylhydrazonoH0.160[7]
A1 3,5-dimethyl-1H-pyrrol-2-ylmethylene6-COOCH30.0198 (FGFR1), 0.00595 (FGFR2)[8]
A5 3,5-dimethyl-1H-pyrrol-2-ylmethylene6-CONH-Ph1.89 (FGFR1), 0.0065 (FGFR3)[8]
A13 3,5-dimethyl-1H-pyrrol-2-ylmethylene6-CONH-(4-Cl-Ph)0.00699 (FGFR1)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ)

  • Kinase-Glo® Max Reagent

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • Test compounds (hydroxyindolinone analogs) dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.

  • Kinase Addition: Add 10 µL of the kinase solution (pre-diluted in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add 10 µL of the ATP/substrate mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Detection: Add 25 µL of Kinase-Glo® Max Reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Autophosphorylation Assay

This assay measures the inhibition of ligand-induced VEGFR-2 autophosphorylation in intact cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines endogenously or exogenously expressing VEGFR-2.

  • Cell culture medium (e.g., EGM-2)

  • Recombinant human VEGF-A

  • Test compounds (hydroxyindolinone analogs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-VEGFR-2 (Tyr1175) antibody

  • Anti-total-VEGFR-2 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture HUVECs to near confluency in 96-well plates.

  • Serum Starvation: Serum-starve the cells for 4-6 hours in a basal medium.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.[10]

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and determine the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (hydroxyindolinone analogs)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Visualizations

VEGF Signaling Pathway and Inhibition by Hydroxyindolinones

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer:f0 Binding PLCg PLCγ VEGFR2_dimer:f1->PLCg PI3K PI3K VEGFR2_dimer:f1->PI3K Ras Ras VEGFR2_dimer:f1->Ras Hydroxyindolinone Hydroxyindolinone Analog Hydroxyindolinone->VEGFR2_dimer:f1 Inhibition Cell_Response Cellular Responses (Proliferation, Migration, Survival) PLCg->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified VEGF signaling pathway and the inhibitory action of hydroxyindolinone analogs.

General Workflow for SAR Studies of Hydroxyindolinone Analogs

SAR_Workflow A Design & Synthesis of Hydroxyindolinone Analogs B In Vitro Kinase Assays (e.g., VEGFR, PDGFR, FGFR, CDK) A->B Screening C Cell-Based Assays (e.g., Phosphorylation, Proliferation) A->C Evaluation D Data Analysis & SAR Elucidation B->D C->D E Lead Optimization D->E Identify Key Structural Features E->A Iterative Design F In Vivo Efficacy & Toxicology Studies E->F Promising Candidates

Caption: General workflow for structure-activity relationship studies of hydroxyindolinone analogs.

Logical Relationship of Substitutions and Kinase Selectivity

SAR_Logic cluster_substitutions Substitutions cluster_properties Properties Core Hydroxyindolinone Core C3 C3-Substituent (e.g., Pyrrole, Phenyl) Core->C3 C5_C6 C5/C6-Substituent (e.g., F, OMe, COOMe) Core->C5_C6 N1 N1-Substituent (e.g., Solubilizing Group) Core->N1 Potency Potency (IC50) C3->Potency Major Determinant Selectivity Kinase Selectivity C3->Selectivity Influences C5_C6->Potency Modulates C5_C6->Selectivity Fine-tunes PK Pharmacokinetics N1->PK Improves

Caption: Logical relationship between substitutions on the hydroxyindolinone core and resulting properties.

References

Assessing the Therapeutic Potential of 1-(4-Hydroxyindolin-1-YL)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutic agents with improved safety and efficacy profiles is a cornerstone of modern drug discovery. 1-(4-Hydroxyindolin-1-YL)ethanone is a novel synthetic compound with a chemical structure suggestive of potential biological activity. This guide provides a comparative framework for assessing its therapeutic index against established drugs, offering researchers and drug development professionals a comprehensive overview of its potential, based on available data for structurally related compounds. Due to the limited direct experimental data on this compound, this analysis will draw upon findings for similar indole and indanone derivatives to propose a likely mechanism of action and select appropriate comparators.

Derivatives of 1-(1H-indol-1-yl)ethanone have shown promise as inhibitors of cyclooxygenase-2 (COX-2) and as bromodomain inhibitors (CBP/EP300), suggesting potential applications in treating inflammatory diseases and cancer.[1][2] For the purpose of this guide, we will focus on the potential anti-inflammatory properties of this compound, comparing it with the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose.[3][4] A higher TI indicates a wider margin of safety for the drug.[4] The following table summarizes the available or hypothetical data for this compound in comparison to Ibuprofen and Celecoxib.

Parameter This compound Ibuprofen Celecoxib
Therapeutic Target Hypothetically COX-2COX-1 and COX-2Primarily COX-2
Efficacy (IC50 for COX-2) Data Not Available~5 µM~0.04 µM
Toxicity (LD50 in rats, oral) Data Not Available636 mg/kg>2000 mg/kg
Calculated Therapeutic Index (LD50/ED50) To be determinedVariable; generally considered low to moderateHigher than non-selective NSAIDs

Note: Data for this compound is hypothetical and serves as a placeholder for future experimental determination. Data for Ibuprofen and Celecoxib are compiled from various public sources.

Experimental Protocols

To empirically determine the therapeutic index of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Efficacy: COX-2 Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of COX-2 activity (IC50).

Methodology:

  • Enzyme Source: Recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-2. The conversion of a chromogenic substrate in the presence of prostaglandin G2 (produced by COX-2 from arachidonic acid) is monitored.

  • Procedure:

    • The compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

    • The compound dilutions are incubated with the COX-2 enzyme.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is stopped, and the product is quantified using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Objective: To assess the anti-inflammatory effect of this compound in an acute inflammation animal model.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into groups: vehicle control, positive control (e.g., Ibuprofen), and different dose groups of this compound.

    • The test compounds are administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce inflammation.

    • Paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group.

In Vivo Toxicity: Acute Oral Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) of this compound.

Methodology:

  • Animal Model: Rats or mice (as per OECD guidelines).

  • Procedure:

    • Animals are fasted overnight.

    • The compound is administered orally at different dose levels to different groups of animals.

    • Animals are observed for signs of toxicity and mortality over a period of 14 days.

    • The LD50 value is calculated using statistical methods (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

The diagram below illustrates the inflammatory pathway involving COX-2. Pro-inflammatory stimuli lead to the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandins, key mediators of inflammation. NSAIDs, including potentially this compound, act by inhibiting this enzyme.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli Cell_Membrane Cell Membrane (Phospholipids) ProInflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 activation PLA2 Phospholipase A2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 catalysis COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs This compound (Hypothesized) Ibuprofen, Celecoxib NSAIDs->COX2 Inhibition

Caption: The COX-2 inflammatory signaling pathway and the inhibitory action of NSAIDs.

Experimental Workflow for Therapeutic Index Assessment

The following diagram outlines the logical flow of experiments to determine the therapeutic index of a novel compound.

TI_Workflow Start Compound Synthesis This compound InVitro_Efficacy In Vitro Efficacy (e.g., COX-2 Inhibition Assay) Start->InVitro_Efficacy InVivo_Toxicity In Vivo Toxicity (e.g., Acute Oral Toxicity - LD50) Start->InVivo_Toxicity InVivo_Efficacy In Vivo Efficacy (e.g., Carrageenan-Induced Paw Edema) InVitro_Efficacy->InVivo_Efficacy Data_Analysis Data Analysis (IC50, ED50, LD50) InVivo_Efficacy->Data_Analysis InVivo_Toxicity->Data_Analysis TI_Calculation Therapeutic Index Calculation (TI = LD50 / ED50) Data_Analysis->TI_Calculation Comparison Comparison with Established Drugs (Ibuprofen, Celecoxib) TI_Calculation->Comparison Conclusion Assessment of Therapeutic Potential Comparison->Conclusion

Caption: Experimental workflow for the assessment of the therapeutic index.

While direct experimental data for this compound is not yet available, this guide provides a robust framework for its evaluation. By following the outlined experimental protocols and comparing the results with established drugs like Ibuprofen and Celecoxib, researchers can effectively assess its therapeutic index and potential as a novel anti-inflammatory agent. The provided diagrams offer a clear visualization of the underlying biological pathway and the necessary experimental steps. Future studies should focus on generating the empirical data required to populate the comparative tables and validate the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Hydroxyindolin-1-YL)ethanone, a compound utilized in various research applications. Adherence to these procedures is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While some safety data sheets for similar compounds indicate they are not classified as hazardous, it is best practice to treat all research chemicals with caution.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat Standard laboratory coat to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) if available.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a chemical waste.

Step 1: Waste Identification and Segregation

  • Designate as Chemical Waste: As soon as this compound is no longer needed, it must be declared as chemical waste.[2]

  • Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container.[2]

  • Check for Incompatibilities: Store this compound away from strong oxidizing agents to prevent any adverse chemical reactions.[1]

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container (accumulation start date).[3]

Step 3: Storage

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • Secure Containment: Keep the container tightly closed except when adding waste. Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

Step 4: Disposal

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide Documentation: Be prepared to provide the EHS office with a completed chemical waste disposal form, detailing the contents and quantity of the waste.[2]

  • Professional Disposal: The final disposal of the chemical waste must be conducted by a licensed and approved waste disposal facility.[1][4]

Experimental Protocols

Spill Cleanup Procedure:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as listed in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Material Identified for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Chemical Waste B->C D Select & Label Appropriate Container C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Disposal Needed? E->F F->E No G Contact EHS for Pickup F->G Yes H Complete Waste Disposal Form G->H I Professional Disposal by Approved Vendor H->I

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 1-(4-Hydroxyindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Hydroxyindolin-1-YL)ethanone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Summary

This compound presents several health hazards. It is harmful if swallowed, causes skin irritation, and can provoke an allergic skin reaction.[1] Furthermore, it is responsible for causing serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[2][3][4][5]Protects against skin irritation and potential allergic reactions. Nitrile offers good resistance to a range of chemicals.[3][5]
Eye and Face Protection Safety goggles with side shields or a face shield.[1]Prevents eye contact and serious irritation from splashes or airborne particles.
Body Protection A fully buttoned laboratory coat.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6]Minimizes inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control exposure.[6]

  • Ventilation: Before starting any work, ensure the chemical fume hood or other ventilation system is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing vessels, and waste containers, before handling the chemical to avoid interruptions.[6]

  • Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

2. Donning PPE:

  • Put on all required PPE as detailed in the table above.

  • Inspect gloves for any defects before use.

3. Handling the Compound:

  • Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.

  • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Keep containers covered when not in use.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all non-disposable equipment and the work surface with an appropriate solvent within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency and Spill Management

In the event of a spill, a swift and prepared response will minimize potential harm.

1. Spill Assessment:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Assess the size and nature of the spill. For large spills (greater than 500 ml) or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[7]

2. Small Spill Cleanup:

  • Ensure you are wearing the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[6]

  • Contain the spill by creating a dike around the edges with an absorbent material like cat litter or vermiculite.[8]

  • Work from the outside of the spill inwards, absorbing the material.[8]

  • For a solid spill, carefully scoop the powder and place it into a sealable polyethylene bag.[7]

  • Wipe the area with a wet paper towel and place it in the same waste bag.[7]

3. Waste from Spill:

  • Place all contaminated absorbent materials and cleaning supplies into a clearly labeled hazardous waste container.[6]

  • Seal the container and dispose of it according to the disposal plan below.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Categorization: this compound and any materials contaminated with it are considered hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of the compound in a separate, sealed, and labeled container for halogenated organic waste.[9]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be disposed of through your institution's hazardous waste management program, which will typically involve incineration at a licensed facility.[11][12]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Gather Materials & Verify Ventilation Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer & Prepare Solution Weigh->Transfer Decon Decontaminate Equipment & Workspace Transfer->Decon Segregate Segregate Waste Transfer->Segregate Doff_PPE Doff PPE Correctly Decon->Doff_PPE Decon->Segregate Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose Dispose via Hazardous Waste Program Segregate->Dispose

Caption: Workflow for handling this compound.

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size & Alert Others Spill->Assess LargeSpill Large Spill (>500ml)? Assess->LargeSpill Evacuate Evacuate & Call EHS LargeSpill->Evacuate Yes SmallSpill Small Spill LargeSpill->SmallSpill No DonPPE Don PPE SmallSpill->DonPPE Contain Contain Spill DonPPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Logical steps for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.